Pyridin-3-yl(pyridin-4-yl)methanol
Description
Properties
CAS No. |
1178728-34-1 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
pyridin-3-yl(pyridin-4-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-8,11,14H |
InChI Key |
FOAJPZVYRCRZAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(C2=CC=NC=C2)O |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CC=NC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for Pyridin 3 Yl Pyridin 4 Yl Methanol
Precursor Design and Selection for Targeted Synthesis
The logical synthesis of Pyridin-3-yl(pyridin-4-yl)methanol relies on the strategic disconnection of the target molecule to identify readily available or easily synthesizable precursors. The key bond formation is the carbon-carbon bond between the two pyridine (B92270) rings, which is attached to the hydroxyl group.
Halopyridines and Pyridine Carboxaldehydes as Key Building Blocks
A primary retrosynthetic approach identifies halopyridines and pyridine carboxaldehydes as fundamental starting materials. In this strategy, one pyridine ring is introduced as an electrophile (the pyridine carboxaldehyde) and the other as a nucleophile, typically generated from a halopyridine.
For the synthesis of this compound, the two key precursors would be:
Pyridine-3-carboxaldehyde: This molecule provides the 3-pyridyl moiety and the electrophilic carbonyl carbon that will become the carbinol center.
4-Halopyridine: A compound such as 4-bromopyridine (B75155) or 4-chloropyridine (B1293800) serves as the precursor to the 4-pyridyl nucleophile. researchgate.net The halogen atom allows for the formation of an organometallic reagent.
This combination allows for a convergent synthesis where the two pyridine fragments are coupled in a single key step.
Organometallic Reagents in C-C Bond Formation
Organometallic reagents are crucial for creating the carbon-carbon bond between the two pyridine rings. wikipedia.org These reagents reverse the polarity of the carbon atom attached to the metal, transforming it into a potent nucleophile (a carbanion equivalent). fishersci.frmasterorganicchemistry.com The highly polar carbon-metal bond, typically a carbon-lithium or carbon-magnesium bond, readily attacks the electrophilic carbonyl carbon of the pyridine carboxaldehyde. wikipedia.org
Two common classes of organometallic reagents are employed for this purpose:
Organolithium Reagents: Formed by the reaction of a halopyridine with lithium metal. masterorganicchemistry.comlibretexts.org For instance, 4-lithiopyridine (B8661376) can be generated from 4-bromopyridine. These reagents are generally more reactive than their Grignard counterparts. libretexts.org
Grignard Reagents: Formed by the reaction of a halopyridine with magnesium metal. masterorganicchemistry.com The preparation of 3-pyridylmagnesium bromide from 3-bromopyridine (B30812) is a well-established procedure. researchgate.netresearchgate.net These reagents are widely used due to their high reactivity and relative ease of handling in ethereal solvents like THF or diethyl ether. masterorganicchemistry.com
The choice between an organolithium or Grignard reagent can depend on factors like precursor availability, desired reactivity, and tolerance of other functional groups.
Direct Synthesis Approaches
Direct approaches focus on the key bond-forming reaction to assemble the final molecular framework or the modification of a closely related precursor.
Grignard Reagent-Mediated Transformations for Pyridyl Methanol (B129727) Formation
The Grignard reaction is a classic and effective method for synthesizing diaryl methanols. researchgate.net The synthesis of this compound can be achieved by the nucleophilic addition of a pyridyl Grignard reagent to a pyridine carboxaldehyde. researchgate.net
The reaction proceeds in two main steps:
Formation of the Grignard Reagent: 4-Bromopyridine is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form 4-pyridylmagnesium bromide.
Nucleophilic Addition: The freshly prepared Grignard reagent is then added to a solution of pyridine-3-carboxaldehyde. The nucleophilic 4-pyridyl group attacks the electrophilic carbonyl carbon of the aldehyde.
Aqueous Workup: The reaction is quenched with an aqueous acid solution to protonate the resulting magnesium alkoxide, yielding the final product, this compound.
Table 1: Grignard Reaction Components for this compound Synthesis
| Role | Compound | Structure |
|---|---|---|
| Grignard Precursor | 4-Bromopyridine | Br-C₅H₄N |
| Metal | Magnesium | Mg |
| Electrophile | Pyridine-3-carboxaldehyde | OHC-C₅H₄N |
| Solvent | Tetrahydrofuran (THF) | C₄H₈O |
| Final Product | This compound | C₁₁H₁₀N₂O |
This method is highly convergent and utilizes readily accessible starting materials.
Reduction Strategies for Pyridine Carboxylic Acid Derivatives
An alternative pathway to this compound is through the reduction of the corresponding ketone, (pyridin-3-yl)(pyridin-4-yl)methanone. This ketone precursor could itself be synthesized via methods such as the reaction of 4-lithiopyridine with a pyridine-3-carboxylic ester. researchgate.net
Once the ketone is obtained, a simple reduction of the carbonyl group yields the desired secondary alcohol. Several reducing agents can accomplish this transformation.
Sodium Borohydride (NaBH₄): A mild and selective reducing agent that readily reduces ketones to alcohols. It is often used in alcoholic solvents like methanol or ethanol.
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent capable of reducing ketones and many other carbonyl-containing functional groups. nih.gov The reaction is typically performed in anhydrous ether or THF, followed by a careful aqueous workup.
Table 2: Comparison of Reducing Agents for (Pyridin-3-yl)(pyridin-4-yl)methanone
| Reducing Agent | Formula | Reactivity | Typical Solvents | Workup |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Mild, selective for aldehydes/ketones | Methanol, Ethanol | Simple extraction |
| Lithium Aluminum Hydride | LiAlH₄ | Strong, less selective | THF, Diethyl Ether | Careful quenching with water/acid |
This reduction strategy offers a robust alternative to Grignard-based methods, particularly if the dipyridyl ketone precursor is readily available.
Nickel-Catalyzed Arylation and Rearrangement of Pyridylmethyl Ethers
Modern cross-coupling methods provide sophisticated routes to complex molecules. An efficient synthesis of aryl(pyridyl)methanol derivatives has been developed using a nickel-catalyzed α-arylation of pyridylmethyl ethers. rsc.orgconsensus.app This methodology can be adapted for the synthesis of this compound.
The proposed reaction would involve the coupling of a 3-pyridylmethyl ether with a 4-halopyridine. A combination of a nickel catalyst, such as one using the NIXANTPHOS ligand, can achieve a tandem arylation and subsequent rsc.orgconsensus.app-Wittig rearrangement to furnish the diaryl methanol product. rsc.orgconsensus.app A similar palladium-catalyzed arylation of pyridylmethyl silyl (B83357) ethers has also been shown to be effective for producing aryl(pyridyl)methanols. nih.govfigshare.com
This approach involves the deprotonation of the pyridylmethyl ether at the α-carbon, followed by cross-coupling with the halopyridine. The resulting intermediate can then rearrange to form the thermodynamically stable alcohol product. The chemoselectivity of the reaction can often be controlled by the choice of catalyst, solvent, and temperature. rsc.orgconsensus.app This method represents a state-of-the-art approach, avoiding the need to pre-form a stoichiometric organometallic reagent.
Multi-Step Synthetic Sequences
The creation of this compound often relies on carefully planned multi-step synthetic pathways. These sequences are designed to build the core structure by forming key carbon-carbon and carbon-heteroatom bonds.
Condensation Reactions in Pyridyl Methanol Synthesis
Condensation reactions are fundamental to the synthesis of the pyridine rings that form the backbone of the target molecule. These reactions typically involve the joining of smaller molecules to form a larger one, often with the elimination of a small molecule like water or an alcohol. acsgcipr.org The Hantzsch pyridine synthesis and its variations, for example, utilize the condensation of a β-ketoester with an aldehyde and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine ring. youtube.com
Another powerful approach is the Knoevenagel condensation, which involves the reaction between an active methylene (B1212753) compound and a carbonyl compound. nih.gov This method is widely used for creating carbon-carbon bonds necessary for building substituted pyridines. nih.gov For instance, a sequential process involving an aldol (B89426) condensation followed by a Michael addition can produce a diketone intermediate, which is then cyclized with an ammonia source like ammonium (B1175870) acetate (B1210297) to yield the pyridine ring, often with high efficiency. rsc.org
Stereoselective Synthetic Approaches to Chiral Derivatives
The synthesis of specific stereoisomers of pyridyl methanol derivatives is crucial, as the biological activity of chiral molecules often depends on their specific 3D conformation. nih.gov Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high yield.
One common strategy involves the use of chiral catalysts, such as those derived from Cinchona alkaloids like quinine, which can control the stereochemical outcome of a reaction. wikipedia.org Rhodium-catalyzed asymmetric reactions, for example, have been successfully used to synthesize enantioenriched 3-substituted piperidines from pyridine precursors. acs.org This involves a key step of asymmetric reductive Heck reaction of boronic acids with a protected dihydropyridine, demonstrating high yields and excellent enantioselectivity. acs.org
Bio-inspired stereoselective synthesis offers another route. For example, the acid-catalyzed cyclization of unprotected chiral 1,4-diarylbutane-1,4-diols can yield tetrahydrofurans with high stereoselectivity. elsevierpure.com This process is governed by the formation of a stabilized benzylic carbocation and subsequent stereoselective cyclization, a principle that can be adapted for the synthesis of chiral pyridyl-containing compounds. elsevierpure.com Examining the minimum energy conformation of each stereoisomer and performing molecular docking studies can help in understanding the selectivity and potency profiles of the synthesized compounds. nih.gov
Optimization of Reaction Conditions and Isolation Techniques
To maximize the efficiency of the synthesis of this compound, meticulous optimization of reaction conditions is essential. This includes the careful selection of solvents, precise temperature control, and adjusting the stoichiometry of catalysts and reagents.
Solvent Effects and Temperature Control
Temperature is another critical parameter. Higher temperatures generally increase reaction rates but can also lead to the formation of unwanted by-products, thereby reducing selectivity. acs.orgresearchgate.net For the cobalt-catalyzed carbonylation, increasing the temperature from 90 °C to 110 °C increased the reaction rate, but a further increase to 130 °C led to a drop in selectivity. acs.org Conversely, some reactions are slow at lower temperatures; a study on pyridine N-oxide conversion showed only 56% conversion after 3 hours at 40 °C. researchgate.net Finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high product selectivity. acs.orgmpg.de
Table 1: Effect of Temperature on Succinic Anhydride (B1165640) (SA) Yield and Conversion
| Entry | Temperature (°C) | Time (h) | Conversion (%) | SA Yield (%) |
| 1 | 90 | 3 | >99 | 97 |
| 2 | 90 | 16 | >99 | 96 |
| 3 | 110 | 1 | >99 | 83 |
| 4 | 110 | 3 | >99 | 87 |
| 5 | 130 | 1 | >99 | 44 |
| 6 | 130 | 3 | >99 | 54 |
Data sourced from a study on cobalt-catalyzed carbonylation of propiolactone. acs.org
Catalyst and Reagent Stoichiometry for Enhanced Yield and Selectivity
The amounts of catalyst and reagents used are pivotal for optimizing yield and selectivity. Using an excess of a reagent might drive a reaction to completion but can be atom-uneconomical and lead to purification challenges. researchgate.net In one study, reducing the equivalents of dimethylcyanamide (B106446) from 10 to 1.5 was found to be optimal for achieving nearly full conversion of pyridine N-oxide. researchgate.net
Catalyst loading is another key factor. While a higher catalyst concentration can speed up a reaction, it is often desirable to use the minimum amount of catalyst necessary to achieve an efficient transformation. For instance, reducing the catalyst loading of [Co2(CO)8] from 5 mol % to 2.5 mol % slowed the reaction but maintained high selectivity. acs.org The choice of catalyst itself is also crucial. A study comparing different acids as catalysts found that the strong acid CF3SO3H gave a better conversion rate (92% after 3 hours) with fewer by-products compared to weaker acids like H3PO4 (7% conversion after 3 hours). researchgate.net
Table 2: Optimization of Reagent and Catalyst Stoichiometry
| Entry | Reagent (equiv.) | Catalyst | Catalyst (equiv.) | Conversion (%) | Time (h) |
| 1 | 10 | MeSO3H | 1.0 | 100 | 3 |
| 2 | 2.0 | MeSO3H | 1.0 | 97 | 3 |
| 3 | 1.5 | MeSO3H | 1.0 | 96 | 3 |
| 4 | 1.0 | MeSO3H | 1.0 | 70 | 3 |
| 5 | 1.5 | MeSO3H | 0.1 | 46 | 3 |
| 6 | 1.5 | H3PO4 | 1.0 | 7 | 3 |
| 7 | 1.5 | CF3SO3H | 1.0 | 92 | 3 |
Data adapted from a study on the synthesis of substituted ureas from pyridine N-oxides. researchgate.net
Derivatization and Functionalization of this compound
Once this compound is synthesized, it can serve as a scaffold for creating a wide array of derivatives with potentially new properties. The hydroxyl group and the pyridine rings offer multiple sites for chemical modification.
The hydroxymethyl group (-CH2OH) is a versatile functional handle. It can be oxidized to form the corresponding aldehyde or carboxylic acid. Conversely, the parent structure can be synthesized via the reduction of a corresponding ester, such as the reduction of Benzoic acid, 3-[(4-pyridinylthio)methyl]-, methyl ester using lithium aluminium tetrahydride to yield [3-[[(PYRIDIN-4-YL)THIO]METHYL]PHENYL]METHANOL. chemicalbook.com
The pyridine rings themselves can be functionalized. Methods that directly functionalize the C-H bonds of pyridines are in high demand. acs.org One such method transforms a C-H bond at the 4-position of a pyridine into a C-PPh3+ group, which can then be converted into other functional groups like heteroaryl ethers. acs.org Another approach involves a two-step synthesis for derivatization, such as the synthesis of a silylated 1,4-dihydropyridine (B1200194) followed by deprotection and tosylation in a single step to create a building block for further modification. mdpi.com This allows for the introduction of linkers suitable for creating molecules like PROTACs or fluorescent ligands. mdpi.com
Modifications of the Hydroxyl Group
The hydroxyl group in this compound is a key functional handle that allows for a variety of chemical modifications, leading to the synthesis of diverse derivatives. These modifications primarily include etherification and esterification reactions.
Etherification: The formation of an ether linkage from the hydroxyl group can be achieved under standard Williamson ether synthesis conditions. This involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. The resulting ether derivatives can have significantly different physicochemical properties compared to the parent alcohol.
Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. For example, reaction with acetyl chloride would yield the corresponding acetate ester. These ester derivatives are often used to protect the hydroxyl group or to modify the biological activity of the parent molecule.
While specific literature on the modification of this compound is not abundant, the general reactivity of pyridylmethanols supports these transformations. For instance, the chlorination of pyridinemethanols has been reported, which represents another pathway for functionalization, converting the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. researchgate.net
| Modification Type | Reagents and Conditions | Product Type |
| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH3I) | Ether |
| Esterification | Acyl chloride or anhydride (e.g., Acetyl chloride), Base (e.g., Pyridine) | Ester |
| Halogenation | Thionyl chloride (SOCl2) or similar halogenating agent | Chloro-derivative |
Functionalization of Pyridine Rings (e.g., Suzuki-Miyaura coupling for arylated derivatives)
The pyridine rings of this compound offer sites for further functionalization, most notably through carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. nih.govrsc.orgdiva-portal.orgmdpi.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.net This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds.
To utilize the Suzuki-Miyaura coupling, a halogenated derivative of this compound is first required. The halogen atom, typically bromine or chlorine, serves as the leaving group in the catalytic cycle. The synthesis of such a halogenated precursor would involve starting with a halogenated pyridine building block prior to the formation of the dipyridylmethanol structure.
Once the halogenated dipyridylmethanol is obtained, it can be coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields.
A typical Suzuki-Miyaura reaction protocol involves:
Palladium Catalyst: A common catalyst is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or palladium(II) acetate [Pd(OAc)2] with a suitable phosphine (B1218219) ligand. For couplings involving heteroaryl chlorides, more advanced catalyst systems with bulky, electron-rich phosphine ligands are often employed. nih.gov
Base: An inorganic base such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (B84403) (K3PO4) is used to facilitate the transmetalation step.
Solvent: A variety of solvents can be used, including toluene, dioxane, and dimethylformamide (DMF), often with the addition of water.
This methodology allows for the introduction of a wide range of aryl substituents onto the pyridine rings, leading to a library of arylated this compound derivatives with potentially novel properties.
| Reaction Component | Example |
| Halogenated Substrate | Bromo-pyridin-3-yl(pyridin-4-yl)methanol |
| Coupling Partner | Phenylboronic acid |
| Palladium Catalyst | Pd(dppf)Cl2 |
| Base | K2CO3 |
| Solvent | Dioxane/Water |
Chemical Reactivity and Transformation Studies of Pyridin 3 Yl Pyridin 4 Yl Methanol
Mechanistic Investigations of Pyridin-3-yl(pyridin-4-yl)methanol Reactions
The chemical behavior of this compound is fundamentally governed by the interplay of its constituent pyridine (B92270) rings and the centrally located hydroxymethyl bridge. Mechanistic investigations, often employing computational chemistry, provide deep insights into its reactivity.
The reactivity of this compound can be predicted by examining its electron density distribution. The nitrogen atoms in the pyridine rings are the most electronegative centers, leading to regions of high electron density. This makes them susceptible to protonation and coordination with metal ions. Conversely, the carbon atoms adjacent to the nitrogen atoms are electron-deficient and thus prone to nucleophilic attack.
Computational studies using Density Functional Theory (DFT) on related pyridin-3-yl methanol (B129727) derivatives have provided a framework for understanding these properties. researchgate.net Natural Bond Orbital (NBO) analysis, for instance, helps in quantifying the charge distribution and intramolecular charge transfer interactions. researchgate.net For this compound, the electron-withdrawing nature of the two pyridine rings influences the reactivity of the benzylic carbon and the hydroxyl group. The greater the s character in the hybrid orbitals of carbon, the higher its electronegativity. ncert.nic.in This principle suggests that the hybridization of the atoms within the pyridine rings affects their chemical properties. ncert.nic.in
The distribution of electron density is not uniform. The nitrogen of the pyridin-4-yl ring is generally more accessible for interactions than the nitrogen of the pyridin-3-yl ring due to steric considerations. This difference in accessibility can lead to regioselectivity in reactions involving the pyridine nitrogens.
Table 1: Predicted Reactivity Sites in this compound
| Site | Predicted Reactivity | Rationale |
|---|---|---|
| Pyridin-4-yl Nitrogen | Nucleophilic, Lewis Basic | High electron density, sterically accessible. |
| Pyridin-3-yl Nitrogen | Nucleophilic, Lewis Basic | High electron density, but potentially less accessible. |
| Carbons adjacent to N | Electrophilic | Electron deficient due to the electronegativity of nitrogen. |
| Hydroxyl Oxygen | Nucleophilic, Lewis Basic | Lone pair electrons available for reaction. |
| Hydroxyl Hydrogen | Electrophilic (acidic) | Can be abstracted by a base. |
Understanding the reaction mechanisms of this compound at a molecular level requires the analysis of transition states in its key transformations. Transition state theory allows for the calculation of reaction energy barriers, providing insights into the kinetics and feasibility of a particular reaction pathway.
While specific transition state analyses for reactions of this compound are not extensively documented in the literature, studies on analogous systems provide valuable parallels. For instance, in the pyridine-catalyzed reduction of CO2 to methanol, quantum chemical calculations have been used to map out the free energy profile of the reaction, identifying the transition states for hydride transfer steps. acs.org These studies highlight that the dearomatization-aromatization process of the pyridine ring is a key driving force. acs.org
Similarly, in transformations involving the hydroxyl group, such as oxidation or esterification, the geometry and energy of the transition state would dictate the reaction rate. For an oxidation reaction, the transition state might involve the formation of a chromate (B82759) ester, and its stability would be influenced by the electronic properties of the pyridine rings. In the case of esterification, the transition state for the nucleophilic attack of the hydroxyl group on a carboxylic acid derivative would be similarly affected.
Table 2: Hypothetical Transition State Analysis for Key Reactions
| Reaction | Plausible Intermediate/Transition State | Factors Influencing Stability |
|---|---|---|
| Oxidation | Formation of a chromate ester | Steric hindrance around the hydroxyl group, electronic effects of the pyridine rings. |
| Esterification | Tetrahedral intermediate | Leaving group ability, nucleophilicity of the hydroxyl oxygen. |
Reactions Involving the Hydroxyl Functionality
The hydroxyl group is a primary site of reactivity in this compound, participating in a variety of transformations including oxidation, ether and ester formation, and crucial hydrogen bonding interactions.
The oxidation of the primary alcohol in this compound can lead to the corresponding aldehyde, di(pyridin-3-yl) ketone, or carboxylic acid, depending on the oxidant and reaction conditions. Common oxidizing agents for benzylic alcohols include manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), and potassium permanganate (B83412) (KMnO4).
The oxidation of similar pyridyl methanols has been documented. For example, the oxidation of (1S,5R,7R,S)-(4,7-dimethyl-6-oxabicyclo[3.2.1]oct-3-en-7-yl)methanol has been achieved using pyridinium chlorochromate. researchgate.net In another instance, Jones' reagent was used to oxidize a secondary alcohol to a ketone in a related pyridinecarbonitrile derivative. cdnsciencepub.com Copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source has also been reported, presenting a greener alternative for such transformations. nih.gov The choice of oxidant is crucial to control the extent of oxidation.
Table 3: Potential Oxidation Products of this compound
| Product | Oxidizing Agent |
|---|---|
| Pyridin-3-yl(pyridin-4-yl)methanone | Pyridinium chlorochromate (PCC), Manganese dioxide (MnO2) |
The initial product of oxidation is pyridin-3-yl(pyridin-4-yl)methanone. Further oxidation, particularly under harsh conditions, could potentially lead to the cleavage of the C-C bond or oxidation of the pyridine rings, although this is generally less favored.
The hydroxyl group of this compound can undergo etherification and esterification reactions. Ether formation can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A patent for preparing 4-pyridinemethanol (B147518) derivatives describes the synthesis of ethers from 4-picolinol via rearrangement in the presence of sodium amide. google.com
Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of an acid or base catalyst. For example, pyridin-3-yl-thiazol-4-yl-acetic acid ethyl ester has been synthesized, demonstrating the feasibility of ester formation in related structures. sigmaaldrich.com The reaction of substituted benzyl (B1604629) alcohols with tosyl chloride can lead to the formation of the corresponding chlorides instead of the expected tosylates, a reaction that is influenced by the electronic nature of the substituents. researchgate.net
Hydrogen bonding plays a critical role in the solid-state structure and the solution-phase behavior of this compound. The hydroxyl group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom). The nitrogen atoms of the pyridine rings are also potent hydrogen bond acceptors.
These interactions can lead to the formation of supramolecular assemblies in the solid state. iucr.org Crystal structures of related N-(pyridine-2-carbonyl)pyridine-2-carboxamides reveal intricate hydrogen bonding networks that dictate the molecular packing. iucr.org In solution, hydrogen bonding with the solvent or other reagents can influence the reactivity of the molecule. For instance, intramolecular hydrogen bonding between the hydroxyl group and one of the pyridine nitrogens could decrease the nucleophilicity of the hydroxyl oxygen. Conversely, intermolecular hydrogen bonding with a protic solvent could enhance the leaving group ability of the hydroxyl group in certain reactions.
Studies on enaminone-based charge transfer cocrystals have shown that hydrogen bonds, in conjunction with π-π stacking, are significant in the formation of 2D supramolecular assemblies. acs.org The presence of hydrogen bonding in the crystal state of these systems has been confirmed by DFT calculations. acs.org This underscores the importance of such non-covalent interactions in determining the structure and, by extension, the properties and reactivity of molecules like this compound.
Electrophilic and Nucleophilic Reactions on the Pyridine Rings
The reactivity of this compound is fundamentally governed by the electronic properties of its constituent pyridine rings. Pyridine is an electron-deficient (π-deficient) aromatic system due to the high electronegativity of the nitrogen atom, which withdraws electron density from the carbon atoms of the ring. uoanbar.edu.iqimperial.ac.uk This general characteristic makes the pyridine rings in the title compound less susceptible to electrophilic aromatic substitution than benzene (B151609) but more reactive towards nucleophilic attack. uoanbar.edu.iqimperial.ac.uk
The presence of two interconnected pyridine rings and a hydroxymethyl linking group introduces further complexity to its reactivity profile. The two nitrogen atoms act as strong electron-withdrawing groups, and their relative positions (meta in the pyridin-3-yl ring and para in the pyridin-4-yl ring, relative to the methanol bridge) influence the electronic distribution across the entire molecule.
Substituent Effects on Ring Reactivity
Deactivation towards Electrophilic Attack : The nitrogen atom in each pyridine ring deactivates the ring towards electrophilic substitution by inductively withdrawing electron density. uoanbar.edu.iq This effect makes conditions for reactions like nitration or halogenation more vigorous than those required for benzene. uoanbar.edu.iq
Protonation in Acidic Media : In acidic environments, the lone pair of electrons on the nitrogen atoms can be protonated, forming pyridinium cations. This positive charge dramatically increases the electron-withdrawing nature of the nitrogen, leading to significant deactivation of the rings towards electrophilic attack. uoanbar.edu.iq
Influence of the Bridging Group : The hydroxymethyl bridge (-CH(OH)-) connects the two pyridine rings. While the alkyl portion is generally electron-donating, its effect is likely overshadowed by the powerful electron-withdrawing nature of the two aromatic nitrogen atoms.
Inter-ring Electronic Effects : The pyridin-4-yl group, being attached at the 3-position of the other ring, exerts an electron-withdrawing effect. Similarly, the pyridin-3-yl group influences the reactivity of the pyridin-4-yl ring. This mutual deactivation further reduces the rings' susceptibility to electrophiles. Studies on substituted dichloropyridines have shown that the steric and electronic properties of substituents significantly impact reactivity and regioselectivity. researchgate.net
Regioselective Functionalization
The positions of the nitrogen atoms dictate the preferred sites for substitution on each ring. The regioselectivity of functionalization is determined by the stability of the reaction intermediates.
Electrophilic Substitution : Electrophilic attack on a pyridine ring occurs preferentially at the positions with the highest electron density, which are typically meta to the nitrogen atom (C-3 and C-5). uoanbar.edu.iq Attack at the ortho (C-2, C-6) or para (C-4) positions results in an unstable resonance structure where the positive charge resides on the electronegative nitrogen atom.
On the pyridin-4-yl ring , the C-4 position is already substituted. The positions ortho to the nitrogen (C-2 and C-6) are strongly deactivated. Therefore, electrophilic attack is most likely to occur at the C-3 and C-5 positions.
On the pyridin-3-yl ring , the C-3 position is substituted. Electrophilic attack is favored at the other positions meta to the nitrogen, primarily C-5, and to a lesser extent, C-2 and C-6, avoiding the unstable intermediates associated with attack ortho and para to the ring nitrogen.
Nucleophilic Substitution : Pyridine and its derivatives are highly susceptible to nucleophilic attack, particularly at the electron-deficient positions ortho and para to the nitrogen atom (C-2, C-4, C-6). imperial.ac.uk
On the pyridin-4-yl ring , the C-2 and C-6 positions are activated for nucleophilic attack.
On the pyridin-3-yl ring , the C-2, C-4, and C-6 positions are susceptible to nucleophilic addition or substitution.
The predicted regioselectivity for these reactions is summarized in the table below.
| Pyridine Ring | Reaction Type | Most Probable Position(s) for Attack | Rationale |
|---|---|---|---|
| Pyridin-4-yl Ring | Electrophilic Substitution | C-3, C-5 | These positions are meta to the ring nitrogen, avoiding the formation of an unstable cationic intermediate on the nitrogen atom. uoanbar.edu.iq |
| Nucleophilic Substitution | C-2, C-6 | These positions are ortho to the ring nitrogen and thus are the most electron-deficient and activated for nucleophilic attack. imperial.ac.uk | |
| Pyridin-3-yl Ring | Electrophilic Substitution | C-5, C-2, C-4 | Position C-5 is meta to the nitrogen. Positions C-2 and C-4 are less favored but possible depending on reaction conditions. |
| Nucleophilic Substitution | C-2, C-6, C-4 | These positions are ortho and para to the ring nitrogen, making them electron-deficient and susceptible to nucleophiles. imperial.ac.uk |
Stability and Degradation Pathways of this compound under Various Conditions
The environmental fate and stability of this compound are influenced by both biological and non-biological factors. Research on pyridine and its derivatives indicates that these compounds are subject to degradation in the environment. researchgate.net
Pyridine itself is readily degraded in soil, and numerous bacteria are capable of using pyridines as a source of carbon and nitrogen. researchgate.net The degradation pathways for many simple pyridine derivatives often proceed through novel mechanisms that can involve initial reductive steps or hydroxylation. researchgate.net A key finding in the biodegradation of many pyridines is the incorporation of oxygen from water molecules during the initial hydroxylation step. researchgate.net
The stability of this compound will be dependent on specific environmental conditions:
Biodegradation : As a substituted pyridine, the molecule is expected to be susceptible to microbial degradation. The presence of the hydroxymethyl group and two pyridine rings will influence the rate and pathway of this degradation. The nature and position of ring substituents are known to cause major changes in the biodegradability of the pyridine ring. researchgate.net Bacteria are known to degrade pyridinecarboxylic acids and hydroxypyridines via hydroxylated intermediates. researchgate.net
Photochemical Transformation : Like many aromatic compounds, pyridine derivatives can undergo photochemical transformations in the environment, which constitutes a potential abiotic degradation pathway. researchgate.net
Thermal Stability : The thermal stability of the compound is critical in synthetic applications and storage. While specific data for this molecule is not readily available, related compounds like di(pyridin-3-yl)methanol (B1600228) are stored at room temperature, suggesting reasonable stability under standard conditions. glpbio.com However, thermal processing can lead to the degradation of pyridine compounds. researchgate.net
The potential degradation pathways under different conditions are summarized in the following table.
| Condition | Potential Degradation Pathway | Key Intermediates/Process |
|---|---|---|
| Aerobic/Aqueous Environment (Soil, Water) | Biodegradation | Initial hydroxylation of one or both pyridine rings, followed by ring cleavage. The oxygen atom may be derived from H₂O. researchgate.net |
| Sunlight Exposure | Photochemical Transformation | Photo-oxidation or rearrangement reactions leading to the breakdown of the pyridine ring structure. researchgate.net |
| Acidic Conditions | Protonation | Formation of stable pyridinium salts at the nitrogen atoms, which alters solubility and subsequent reactivity. uoanbar.edu.iq |
| Strong Oxidizing Agents | Oxidation | Oxidation of the alcohol to a ketone (di(pyridin-3-yl)methanone) or formation of N-oxides on one or both pyridine rings. |
Catalytic Applications of Pyridin 3 Yl Pyridin 4 Yl Methanol Derived Complexes
Homogeneous Catalysis
In homogeneous catalysis, complexes derived from pyridin-3-yl(pyridin-4-yl)methanol are utilized in solution, where the catalyst and reactants are in the same phase. This allows for high activity and selectivity under mild reaction conditions.
Complexes of this compound and its derivatives are effective in various organic transformations. A notable application is in the reduction of carbon dioxide. Quantum chemical studies have elucidated a viable mechanism for the pyridine-catalyzed reduction of CO2 to methanol (B129727) in homogeneous catalytic steps acs.org. Although not specific to this compound, this research highlights the intrinsic capability of the pyridine (B92270) moiety to participate in crucial reduction reactions. The presence of two pyridine rings in the title compound could potentially enhance this catalytic activity through cooperative effects.
Another significant area is transfer hydrogenation. Iridium catalysts bearing functional ligands, including pyridine derivatives, have been successfully used for the transfer hydrogenation of ketones and aldehydes, using glucose as a benign hydrogen donor researchgate.net. The this compound ligand can chelate to metal centers like iridium or ruthenium, creating a stable yet reactive catalytic species for such transformations. The hydroxyl group can also play a role in modulating the electronic properties of the metal center or participating in proton transfer steps.
The table below summarizes representative organic transformations catalyzed by pyridine-based systems, illustrating the potential applications for this compound complexes.
| Transformation | Catalyst System | Substrate | Product | Key Features |
| CO2 Reduction | Pyridine-based organo-hydride acs.org | Carbon Dioxide | Methanol | Operates via homogeneous hydride and proton transfers. |
| Transfer Hydrogenation | Iridium-functional ligand complex researchgate.net | Ketones, Aldehydes | Alcohols | Utilizes glucose as a hydrogen donor; can be performed in water. |
| C-H Activation | Rhodium(III)-pyridyl complexes | Aromatic C-H bonds | Functionalized aromatics | The pyridine moiety acts as a directing group to facilitate C-H bond cleavage. |
| Polymerization | Nickel(II)-dipyridylmethane complexes | Olefins | Polyolefins | The ligand structure influences the polymer's molecular weight and branching. |
This table presents data for related pyridine-based catalysts to infer the potential of this compound complexes.
Understanding the reaction mechanism is crucial for optimizing catalyst performance. For pyridine-catalyzed reactions, mechanistic studies often reveal the intricate role of the pyridine ligand. In the case of CO2 reduction to methanol, the catalytic cycle involves the generation of a key 1,2-dihydropyridine intermediate acs.org. This species acts as a recyclable organo-hydride that reduces CO2 through successive hydride and proton transfer steps acs.org. The driving force for the hydride transfer is the rearomatization of the dihydropyridine (B1217469) to the stable pyridine ring acs.org.
The proposed mechanism involves:
Generation of the Active Catalyst : Pyridine is reduced to 1,2-dihydropyridine through proton and electron transfers acs.org.
Hydride Transfer : The 1,2-dihydropyridine transfers a hydride to the substrate (e.g., CO2) acs.org.
Proton Transfer : A subsequent proton transfer, often mediated by a proton relay, completes the reduction step acs.org.
Catalyst Regeneration : The resulting pyridine cation is then ready to re-enter the catalytic cycle.
For this compound complexes, the presence of two pyridine rings could lead to more complex and potentially more efficient catalytic cycles. One ring might act as the primary catalytic site, while the other could serve to stabilize intermediates, act as a proton shuttle, or create a bimetallic active site. The hydroxyl group could also participate in proton transfer steps or influence the redox potential of the metal center.
Heterogeneous Catalysis and Surface Interactions
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas phase reactants. This facilitates catalyst separation and recycling. This compound is a valuable building block for solid catalysts due to its ability to coordinate with metal centers in frameworks or adsorb onto metal surfaces.
Studies have shown that ligands containing pyridine groups can form 3D MOFs with interesting catalytic properties osti.gov. For instance, pyridine-induced structural reconfiguration has been used to transform 3D MOFs into ultrathin 2D nanosheets, which exposes more active metal sites and enhances catalytic activity for reactions like the oxygen evolution reaction (OER) rsc.org. Incorporating a bifunctional linker like this compound could lead to the formation of MOFs with tunable porosity and Lewis acidity, making them suitable for a variety of catalytic applications, including shape-selective catalysis and gas-phase reactions. The hydroxyl group could also be post-synthetically modified to introduce further functionality into the MOF.
The table below details the characteristics of some pyridine-based MOFs, suggesting the potential of this compound as a linker.
| MOF System | Metal Node | Pyridine-based Linker | Application | Key Finding |
| Co MOF-Py3 rsc.org | Cobalt | Pyridine, 1,4-benzenedicarboxylic acid | Oxygen Evolution Reaction (OER) | Pyridine incorporation induces a 3D to 2D structural change, increasing active sites. |
| [M{sub 2}(μ-H{sub 2}O)(3,4-pybz){sub 4}]{sub n} osti.gov | Mn(II), Zn(II), Cd(II) | 3-Pyridin-4-yl-benzoic acid | N/A (Structural Study) | Forms 3D frameworks with novel (3,6)-connected net topologies. |
| Pyrene-based MOFs rsc.org | Various | Pyrene-based ligands with coordinating groups | Photocatalysis | The pyrene (B120774) unit acts as a photosensitizer for light-driven reactions. |
This table showcases related MOF systems to highlight the potential of this compound in MOF-based catalysis.
The interaction of pyridine and its derivatives with metal surfaces is of fundamental importance in heterogeneous catalysis. Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique to study these interactions at the molecular level. SERS studies have shown that pyridine can adsorb onto various metal surfaces, such as silver, gold, copper, and platinum, through the nitrogen lone pair nih.govnau.eduresearchgate.net.
The mode of adsorption (e.g., end-on via the nitrogen or edge-on via the π-system) and the formation of surface species like α-pyridyl can be influenced by the type of metal, the surface potential, and the presence of co-adsorbates nih.govnau.edu. For this compound, both pyridine rings could potentially interact with a metal surface, leading to a variety of adsorption geometries. This could be advantageous in catalysis by orienting the molecule in a specific way to facilitate a reaction or by creating a bimetallic site on a supported metal catalyst. The hydroxyl group could also interact with the surface or with co-adsorbed species, influencing the reaction pathway. For instance, on platinum surfaces, which are widely used in hydrogenation and oxidation catalysis, the adsorption of pyridine can modify the surface properties and influence the catalytic activity researchgate.net.
Design Principles for Enhanced Catalytic Activity
Based on the applications and mechanistic insights, several design principles can be proposed to enhance the catalytic activity of complexes and materials derived from this compound:
Bifunctional and Hemilabile Ligand Design : The two non-equivalent pyridine rings can be exploited to create hemilabile ligands. One pyridine ring can bind strongly to a metal center, while the other binds more weakly, allowing it to dissociate and open up a coordination site for substrate binding during the catalytic cycle.
Exploiting the Aromatization Driving Force : As seen in CO2 reduction, the dearomatization-aromatization cycle of a pyridine ring can be a powerful thermodynamic driving force for hydride transfer reactions acs.org. Catalytic systems can be designed to harness this principle by facilitating the formation of dihydropyridine intermediates.
Multinuclear Catalyst Assembly : The bridging capability of the ligand can be used to synthesize bimetallic or polymetallic complexes. The proximity of multiple metal centers can lead to cooperative effects, enabling new reaction pathways and enhancing catalytic rates.
Tuning Electronic Properties : The electronic properties of the catalyst can be fine-tuned by introducing electron-donating or electron-withdrawing substituents onto the pyridine rings. This can modify the redox potential of the metal center and its affinity for different substrates. The hydroxyl group can also be derivatized to introduce new functionalities.
Controlled Heterogenization : For heterogeneous catalysis, the ligand can be systematically incorporated into porous supports like MOFs or polymers. Controlling the orientation and density of the catalytic sites within the support is key to maximizing activity and selectivity. For surface catalysis, controlling the deposition of the ligand on metal nanoparticles can create well-defined active sites.
By applying these principles, it is possible to develop a new generation of highly active and selective catalysts based on the versatile this compound scaffold.
Ligand Modification and Metal Center Tuning
The catalytic activity and selectivity of metal complexes are profoundly influenced by the electronic and steric properties of their ligands, as well as the nature of the central metal ion. For hypothetical complexes of this compound, these principles are directly applicable.
Ligand Modification: The structure of this compound offers several avenues for modification to fine-tune the properties of the resulting metal complex. Substituents can be introduced on either of the pyridine rings. Electron-donating groups (EDGs) would increase the electron density on the nitrogen atoms, enhancing the ligand's basicity and potentially increasing the catalytic activity of the metal center by making it more electron-rich. acs.orgnih.gov Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, which can be beneficial in reactions where a more electrophilic metal center is desired. nih.gov
The steric environment around the metal center can also be adjusted by introducing bulky groups on the pyridine rings. This steric hindrance can play a crucial role in controlling the selectivity of a reaction, for instance, by favoring the formation of a specific stereoisomer or by preventing catalyst deactivation pathways. acs.org
The hydroxyl group of the methanol bridge provides another site for modification. It can be deprotonated to form an alcoholato ligand, which is a strong base and can act as a bridging ligand between two metal centers. mdpi.com This bridging capability can lead to the formation of polynuclear complexes with unique catalytic properties. Furthermore, the hydroxyl group could be functionalized to introduce other donor atoms, transforming the ligand into a tridentate or even a tetradentate system, thereby altering the coordination geometry and stability of the metal complex.
Metal Center Tuning: The choice of the transition metal is a critical determinant of the catalytic function. Different metals, with their distinct redox potentials, preferred coordination geometries, and reaction mechanisms, will catalyze different types of transformations when complexed with the this compound ligand.
For instance, palladium(II) complexes are well-known for their efficacy in a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. acs.orgnih.govnih.gov The catalytic activity of these palladium complexes can be modulated by the electronic properties of the pyridine ligands. nih.gov Rhodium complexes, on the other hand, are often employed in hydrogenation and hydroformylation reactions. nih.gov Copper and iron complexes are frequently used in oxidation catalysis. The specific combination of the this compound ligand and the chosen metal center would dictate the optimal conditions and substrate scope for a given catalytic reaction.
A review of pyridine-based ligands in catalysis highlights that the modular nature of their synthesis allows for the creation of extensive ligand libraries for screening and optimization of catalytic performance. acs.org This principle would be directly applicable to derivatives of this compound.
Selectivity and Turnover Frequency Optimization
The optimization of selectivity and turnover frequency (TOF), a measure of catalyst activity, is a primary goal in catalyst development. For catalysts derived from this compound, these parameters would be intricately linked to the ligand and metal center modifications discussed previously.
Selectivity: In catalytic reactions, selectivity can refer to chemoselectivity (differentiating between different functional groups), regioselectivity (controlling the position of a reaction on a molecule), and enantioselectivity (favoring the formation of one enantiomer over the other in chiral synthesis).
By systematically modifying the steric and electronic properties of the this compound ligand, it is possible to influence the approach of the substrate to the metal center, thereby controlling the selectivity of the reaction. For example, in the context of alcohol oxidation, a well-designed ligand can help in selectively oxidizing a primary alcohol in the presence of a secondary alcohol. In asymmetric catalysis, incorporating chiral elements into the ligand structure is a common strategy to induce enantioselectivity.
Turnover Frequency (TOF): The TOF, often expressed as the number of moles of substrate converted per mole of catalyst per unit time, is a key metric for catalytic efficiency. High TOFs are desirable for practical applications as they imply that a small amount of catalyst can produce a large amount of product in a short time.
The TOF is influenced by factors such as the electronic properties of the ligand, the nature of the metal center, the reaction temperature, and the concentration of reactants. For palladium-catalyzed reactions, it has been observed that more basic pyridine ligands can lead to higher catalytic effectiveness. acs.org However, a balance must often be struck, as ligands that bind too strongly can sometimes inhibit the catalytic cycle, leading to lower turnover rates. nih.gov
The following tables, based on data from analogous pyridine-based catalytic systems, illustrate how ligand and metal modifications can impact catalytic performance.
Table 1: Effect of Ligand Substitution on the Catalytic Activity of Pd(II) Complexes in Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand (L) | pKa of Ligand | GC Yield (%) |
| [PdL2Cl2] | 4-CN-pyridine | 1.90 | >70 |
| [PdL2Cl2] | 4-Cl-pyridine | 3.83 | >90 |
| [PdL2Cl2] | Pyridine | 5.25 | >90 |
| [PdL2Cl2] | 4-Me-pyridine | 6.02 | >90 |
| [PdL2Cl2] | 4-NMe2-pyridine | 9.70 | 64-78 |
| Data is illustrative and adapted from studies on substituted pyridine ligands. acs.org |
Table 2: Influence of Metal Center and Ligand on Olefin Epoxidation
| Metal Center | Ligand | Substrate | Conversion (%) | Epoxide Selectivity (%) | Turnover Number (TON) |
| Molybdenum(VI) | Aroyl-hydrazone | Cyclooctene | >98 | >80 | ~400 |
| Titanium(IV) | Pyridinyl diol | Olefin | - | - | - |
| Data is illustrative and based on findings for molybdenum and titanium complexes with N,O-donor ligands. mdpi.com |
These examples demonstrate the general principles that would guide the development of catalysts based on this compound. Through systematic modification of the ligand structure and careful selection of the metal center, it is conceivable to develop highly active and selective catalysts for a variety of important chemical transformations.
Theoretical and Computational Investigations of Pyridin 3 Yl Pyridin 4 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to model molecular systems at the atomic level. For Pyridin-3-yl(pyridin-4-yl)methanol, these calculations can predict its properties before a compound is synthesized, guiding experimental work and providing a theoretical framework for understanding its chemical nature.
Density Functional Theory (DFT) is a mainstay in the computational investigation of pyridinyl compounds due to its favorable balance of accuracy and computational cost. researchgate.net Methods like DFT are used to determine the electronic structure, optimized geometry, and energetic properties of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it efficient for medium-to-large molecules. Recent studies on related pyridine (B92270) derivatives, such as 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, have successfully employed DFT to elucidate structure and reactivity. nih.govresearchgate.net
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy by systematically improving upon the Hartree-Fock approximation. While more computationally demanding, methods like the Coupled Cluster Singles and Doubles (CCSD) have been used to refine geometric parameters for related pyridine-containing ions, providing benchmark data against which DFT results can be compared. researchgate.net
The accuracy of quantum chemical calculations is highly dependent on the choice of the functional and the basis set.
Functional Choice: For DFT calculations, hybrid functionals are commonly employed. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for organic molecules and has been shown to provide reliable results for geometry optimization and electronic property prediction in pyridine systems. researchgate.netresearchgate.net Other functionals may be chosen to investigate specific properties, such as long-range interactions or excited states.
Basis Set Selection: Pople-style basis sets are a common choice for this class of molecule. A split-valence basis set like 6-31G* (or 6-31G(d)) is often sufficient for initial geometry optimizations. For higher accuracy, diffuse functions (+) and additional polarization functions (e.g., 6-311+G(2d,p)) are added. researchgate.net These additions are particularly important for accurately describing systems with lone pairs and potential hydrogen bonds, both of which are present in this compound.
| Methodology | Common Choices for Pyridine Systems | Purpose |
| Theory | Density Functional Theory (DFT), Møller-Plesset (MP2) | Balances accuracy and computational cost for geometry and electronic properties. |
| Functional (for DFT) | B3LYP, CAM-B3LYP, ωB97X-D | Geometry optimization, thermochemistry, and long-range corrected interactions. |
| Basis Set | 6-31G(d), 6-311+G(d,p), aug-cc-pVDZ | Describes the spatial distribution of electrons with increasing accuracy. |
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in this compound is complex due to the rotational freedom around several single bonds. Conformational analysis is essential to identify the most stable structures.
The potential energy surface (PES) of this compound contains multiple energy minima, each corresponding to a stable conformer. Computational methods are used to explore this surface to locate these minima. The process typically begins with a broad conformational search followed by geometry optimization, where the energy of the structure is minimized with respect to all of its internal coordinates. nih.gov
The key degrees of freedom are the dihedral angles defined by the rotation around the bonds connecting the two pyridine rings to the central methanol (B129727) carbon. Identifying the global minimum—the most stable conformer—is critical, as it represents the predominant structure of the molecule under given conditions. Local minima represent other stable, but less favorable, conformations.
| Dihedral Angle | Description | Influence on Conformation |
| N(4)-C-C-C(3) | Rotation of the pyridin-4-yl ring relative to the methanol bridge. | Determines the relative orientation of the two aromatic rings. |
| C-C-C(3)-N(3) | Rotation of the pyridin-3-yl ring relative to the methanol bridge. | Works in concert with the other ring's rotation to define the overall shape. |
| O-C-C-N(4) | Rotation of the hydroxyl group. | Governs the potential for intramolecular hydrogen bonding. |
The energy barriers separating different conformers are determined by performing relaxed PES scans. In this procedure, a key dihedral angle is systematically varied, and at each step, the rest of the molecule's geometry is allowed to relax to its minimum energy state. The resulting energy profile reveals the transition states and the energy required to rotate from one conformer to another. Studies on related bi-heteroaromatic systems have utilized this approach to understand dynamic processes. researchgate.netfigshare.com
Intramolecular interactions play a significant role in stabilizing specific conformations. In this compound, a key potential interaction is an intramolecular hydrogen bond between the hydrogen of the hydroxyl group (-OH) and the nitrogen atom of one of the pyridine rings. The formation of such a bond can significantly lower the energy of a specific conformer, making it a deep local or even the global minimum. The presence and strength of these interactions are highly dependent on the relative orientation of the functional groups. researchgate.netmdpi.com
Electronic Structure Analysis
Once the minimum energy geometry is found, its electronic structure can be analyzed to understand its reactivity and properties. This involves examining the distribution of electrons and the characteristics of the molecular orbitals.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.
HOMO: The location of the HOMO indicates the region of the molecule most likely to donate electrons, corresponding to a site susceptible to electrophilic attack.
LUMO: The location of the LUMO indicates the region most likely to accept electrons, corresponding to a site susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap generally implies high stability. In related pyridine derivatives, the HOMO is often localized on the electron-rich pyridine rings, while the LUMO distribution depends on the specific substituents. researchgate.netresearchgate.netacs.org
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution. These maps show regions of negative potential (in red), which are rich in electrons and attractive to electrophiles (e.g., around the nitrogen atoms), and regions of positive potential (in blue), which are electron-poor and attractive to nucleophiles (e.g., around the hydroxyl hydrogen).
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties and reactivity of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of molecular stability and reactivity. researchgate.net
The HOMO represents the ability of a molecule to donate an electron, and its energy level is indicative of the ionization potential. Conversely, the LUMO represents the ability of a molecule to accept an electron, and its energy level is related to the electron affinity. A smaller HOMO-LUMO gap generally signifies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. aimspress.com
For this compound, theoretical calculations, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), are employed to determine the energies of the HOMO and LUMO. researchgate.net The HOMO is expected to be localized primarily on the more electron-rich regions of the molecule, likely involving the lone pair electrons of the nitrogen atoms and the oxygen of the methanol group. The LUMO, on the other hand, is anticipated to be distributed over the electron-deficient pyridine rings.
The calculated energy values for the HOMO and LUMO, along with the energy gap, provide insights into the molecule's kinetic stability and chemical reactivity. For instance, a larger energy gap would suggest higher stability and lower reactivity. aimspress.com In a comparative study of 6-arylated-pyridin-3-yl methanol derivatives, the HOMO-LUMO energy gaps were found to be significant indicators of their relative reactivity and stability. researchgate.net
Table 1: Theoretical Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.58 |
| ELUMO | -1.45 |
| Energy Gap (ΔE) | 5.13 |
Note: The values presented in this table are illustrative and based on typical results from DFT calculations for similar pyridine derivatives.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent areas with intermediate potential.
For this compound, the MEP map is expected to show the most negative potential (red) localized around the nitrogen atoms of the pyridine rings and the oxygen atom of the hydroxyl group. These regions are the most likely sites for electrophilic attack. The hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the pyridine rings are expected to exhibit a positive potential (blue), making them susceptible to nucleophilic attack.
The MEP analysis provides a visual representation of the molecule's electronic landscape, complementing the information obtained from HOMO-LUMO analysis and offering insights into intermolecular interactions. researchgate.net
Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Analysis
Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis are computational methods used to study the distribution of electron density in a molecule, providing a more detailed picture of bonding and charge transfer interactions. dergipark.org.trniscair.res.in
NPA calculates the charge distribution on each atom, offering a more accurate representation than Mulliken population analysis, especially for molecules with heteroatoms. For this compound, NPA is expected to show a negative charge on the nitrogen and oxygen atoms, while the carbon atoms and the hydrogen of the hydroxyl group will likely have positive charges. This charge distribution influences the molecule's dipole moment and its interactions with other polar molecules.
Charge Distribution and Bond Orders
The charge distribution and bond orders in this compound provide further insight into its electronic structure and reactivity. As discussed in the NPA section, the nitrogen and oxygen atoms are expected to be the most electronegative centers.
Bond order analysis, often performed as part of NBO calculations, quantifies the number of covalent bonds between two atoms. For the pyridine rings, the C-C and C-N bond orders will be intermediate between single and double bonds, reflecting their aromatic character. The C-O and O-H bond orders of the methanol group will be close to one, indicative of single bonds. These theoretical bond orders can be correlated with experimental bond lengths obtained from X-ray crystallography.
Spectroscopic Property Prediction and Correlation
Simulated Vibrational Spectra (FT-IR, Raman) and Experimental Validation
Theoretical calculations can predict the vibrational spectra (FT-IR and Raman) of this compound. These simulations, typically performed using DFT methods, provide the vibrational frequencies and intensities of the normal modes of the molecule. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical methods. nih.gov
The predicted spectra can be compared with experimental FT-IR and Raman spectra to validate the computational model and aid in the assignment of the observed vibrational bands. For this compound, characteristic vibrational modes are expected for the pyridine rings, such as C-H stretching, C=C and C=N stretching, and ring breathing vibrations. The methanol group will exhibit O-H stretching, C-O stretching, and C-H stretching and bending vibrations.
Table 2: Predicted and Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm-1) (Scaled) | Experimental Frequency (cm-1) |
| O-H Stretch | 3450 | 3465 |
| C-H Stretch (Aromatic) | 3050-3150 | 3060-3140 |
| C=N Stretch | 1590-1620 | 1605 |
| C=C Stretch (Aromatic) | 1450-1580 | 1470-1575 |
| C-O Stretch | 1050 | 1045 |
| Ring Breathing | 990-1030 | 1010 |
Note: The values in this table are illustrative and based on typical vibrational frequencies for pyridine and its derivatives.
Predicted NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts and coupling constants for this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nsf.gov
The predicted chemical shifts can be correlated with experimental NMR data to confirm the structure of the molecule. For this compound, the protons on the pyridine rings are expected to resonate in the aromatic region (typically 7.0-8.5 ppm). The chemical shifts will be influenced by the position of the nitrogen atom and the substituents. The proton of the hydroxyl group will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The methine proton will have a characteristic chemical shift, and its coupling to the hydroxyl proton (if observable) and adjacent ring protons can provide valuable structural information.
The 13C NMR spectrum will show distinct signals for each carbon atom in the molecule, with the chemical shifts reflecting their electronic environment. The carbon atoms of the pyridine rings will resonate in the aromatic region, while the methine carbon will appear at a higher field.
Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C2 (3-pyridyl) | 8.55 | 149.5 |
| C4 (3-pyridyl) | 7.80 | 135.0 |
| C5 (3-pyridyl) | 7.40 | 123.8 |
| C6 (3-pyridyl) | 8.65 | 150.2 |
| C2' (4-pyridyl) | 8.60 | 150.5 |
| C3' (4-pyridyl) | 7.50 | 121.5 |
| CH-OH | 5.90 | 73.0 |
| OH | (variable) | - |
Note: The values in this table are illustrative and based on typical NMR data for pyridine derivatives. Chemical shifts are referenced to TMS.
UV-Vis Absorption and Photoluminescence Spectra Simulation
The electronic absorption and emission properties of this compound can be effectively studied using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). This approach allows for the simulation of UV-Vis absorption and photoluminescence spectra by calculating the energies of electronic transitions between the ground and excited states.
The simulation of the UV-Vis spectrum involves calculating the vertical excitation energies from the optimized ground state geometry of the molecule. These excitation energies correspond to the absorption of light, promoting an electron from a lower energy molecular orbital to a higher energy one. The main electronic transitions, particularly the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition, are of significant interest as they often correspond to the longest wavelength absorption band (λmax). mdpi.com
For this compound, TD-DFT calculations, often performed with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), can predict the λmax values in various solvents by incorporating a solvent model, such as the Polarizable Continuum Model (PCM). ijcce.ac.ir The nature of these transitions, whether they are π → π* or n → π*, can be determined by analyzing the molecular orbitals involved. In pyridine-containing compounds, both types of transitions are possible due to the presence of the aromatic π-system and the nitrogen lone pair electrons. rsc.org
Photoluminescence (fluorescence and phosphorescence) arises from the decay of an excited electronic state back to the ground state. Simulating these spectra involves optimizing the geometry of the first excited state (S1). The energy difference between the optimized excited state and the ground state at the excited-state geometry corresponds to the emission energy. The calculated emission wavelengths can provide insights into the fluorescence properties of the molecule. mdpi.com
Table 1: Simulated UV-Vis Absorption and Photoluminescence Data for this compound
| Parameter | Value (in Gas Phase) | Value (in Methanol) | Transition Character |
| Absorption (λmax) | 258 nm | 262 nm | π → π |
| Oscillator Strength (f) | 0.15 | 0.18 | - |
| Emission (λem) | 350 nm | 355 nm | π → π |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a crucial tool for understanding the detailed mechanisms of chemical reactions, including reaction pathways, transition states, and activation energies. rsc.orgresearchgate.net For reactions involving this compound, computational methods can provide a molecular-level picture of the transformation process.
Potential Energy Surface Exploration
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule or a system of molecules as a function of its geometry. libretexts.orgwikipedia.org For a chemical reaction, the PES maps out all possible geometric arrangements of the atoms involved, from reactants to products, and their corresponding potential energies. muni.cz
The exploration of the PES for a reaction involving this compound begins with identifying the equilibrium structures of the reactants, products, and any intermediates. These correspond to minima on the PES. The reaction path connects these minima and proceeds through a transition state (TS), which is a saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. libretexts.org
Various computational algorithms can be used to explore the PES and locate these stationary points. For complex molecules, the PES can be high-dimensional, making a full exploration computationally expensive. emory.edu Therefore, the focus is often on the minimum energy path, which represents the most likely trajectory for the reaction.
Activation Energy and Reaction Path Determination
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. Computationally, the activation energy is determined by calculating the energy difference between the transition state and the reactants. fsu.edu
To determine the reaction path and activation energy, the geometry of the transition state must first be located. This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method or by identifying a saddle point on the PES. Once the TS is located and its structure is confirmed (by the presence of a single imaginary frequency in the vibrational analysis), the activation energy can be calculated. aps.org
For instance, in a hypothetical oxidation of the methanol group in this compound, computational studies could model the interaction with an oxidizing agent. The reaction path would be traced from the initial reactant complex, through the transition state where a hydrogen atom is abstracted, to the final product complex. The calculated activation energy would indicate the feasibility of this reaction pathway. The Arrhenius equation can be used to relate the calculated activation energy to the temperature dependence of the reaction rate constant. fsu.eduresearchgate.net
Table 2: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
| Hydrogen Abstraction | 0.0 | +15.2 | -5.8 | 15.2 |
Note: This table presents hypothetical data for an illustrative reaction pathway. The values are representative of typical activation energies for similar reactions but are not derived from specific calculations on this compound.
By combining the exploration of the potential energy surface with the calculation of activation energies, computational modeling provides a comprehensive understanding of the reaction mechanism, guiding further experimental work and the design of new chemical transformations. mdpi.comsquarespace.com
Advanced Spectroscopic and Structural Elucidation of Pyridin 3 Yl Pyridin 4 Yl Methanol and Its Derivatives
X-ray Crystallography
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a crystal, scientists can map the electron density and, consequently, the positions of individual atoms.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining the absolute structure of a crystalline compound. This technique involves growing a high-quality single crystal of the substance, which is then mounted in an X-ray diffractometer. The resulting diffraction data allows for the determination of unit cell dimensions, space group, and the exact coordinates of every atom in the molecule.
While SC-XRD is a definitive method, a specific crystal structure for Pyridin-3-yl(pyridin-4-yl)methanol has not been found in publicly available databases as of this writing. However, the structures of closely related pyridyl methanol (B129727) derivatives have been extensively studied. For instance, the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol reveals a monoclinic crystal system with the molecules linked by O—H⋯N hydrogen bonds into zigzag chains. nih.gov Similarly, studies on other pyridylpyrazole derivatives confirm their structures through SC-XRD, providing details on bond lengths, angles, and conformations. nih.govresearchgate.net For a novel compound like this compound, SC-XRD would be essential to confirm its stereochemistry, the dihedral angle between the two pyridine (B92270) rings, and the precise geometry of the methanol bridge.
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol | Monoclinic | P21/c | O—H⋯N hydrogen bonds form C(5) chains. | nih.gov |
| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol | Monoclinic | P21/c | Intermolecular hydrogen bonds form a 2D network. | nih.govresearchgate.net |
| 4-[(Pyridin-3-yl)diazenyl]morpholine | Monoclinic | P21/c | Molecules linked by C—H···N interactions into infinite chains. | soton.ac.uk |
Powder X-ray Diffraction for Bulk Phase Characterization
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk properties of a crystalline solid. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a unique fingerprint of the crystalline phase.
PXRD is primarily used to:
Confirm phase identity: By comparing the experimental PXRD pattern to a calculated pattern from SC-XRD data or a reference database, one can confirm the identity of the bulk material.
Assess sample purity: The presence of sharp peaks corresponding to other crystalline phases indicates impurities.
Study polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.
While no specific PXRD data for this compound is currently available, this technique would be crucial in a manufacturing or research setting to ensure batch-to-batch consistency and to characterize the solid form of the compound.
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice is governed by a network of non-covalent intermolecular interactions. ias.ac.in For this compound, several key interactions are expected to dictate its crystal packing. The analysis of these forces is fundamental to crystal engineering, which aims to design solids with specific properties. ias.ac.in
Hydrogen Bonding: The most significant interaction would likely be the hydrogen bond between the hydroxyl (-OH) group and one of the nitrogen atoms of the pyridine rings (O-H···N). This is a strong, directional interaction that often dictates the primary supramolecular structure. nih.gov In related structures, these bonds lead to the formation of chains or sheets. nih.gov
π-π Stacking: The electron-rich pyridine rings can interact through π-π stacking. These interactions, where the rings stack in a parallel or offset fashion, are crucial for stabilizing the crystal lattice. Studies on pyridine molecules in crystals show that hydrogen bonding can significantly influence the geometry of these stacking interactions. nih.gov
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
|---|---|---|---|
| Strong Hydrogen Bond | Hydroxyl (-OH) | Pyridine Nitrogen (N) | Primary structure-directing force, likely forming chains or dimers. |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Stabilizes the packing of aromatic rings. |
| Weak Hydrogen Bond | Aromatic C-H | Pyridine Nitrogen (N) or Hydroxyl Oxygen (O) | Cross-links primary structural motifs. |
| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | π-system of Pyridine Ring | Contributes to overall lattice stability. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
Advanced 1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR provides the foundational data for structural analysis.
¹H NMR: The proton NMR spectrum would show distinct signals for each chemically non-equivalent proton in this compound. The protons on the pyridine rings would appear in the aromatic region (typically δ 7.0-9.0 ppm). The methine proton (-CH(OH)-) would likely be a singlet or a multiplet in the δ 5.5-6.0 ppm range, while the hydroxyl proton (-OH) signal would be a broad singlet whose position is dependent on solvent and concentration. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms. chemicalbook.comacs.org
¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The carbons of the pyridine rings would resonate in the δ 120-155 ppm region, while the methine carbon (-C(OH)-) would be expected around δ 70-75 ppm. rsc.orgchemicalbook.com
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure by revealing correlations between different nuclei. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of protons within each pyridine ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to, allowing for the definitive assignment of carbon signals based on their known proton assignments. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide insights into the preferred conformation of the molecule in solution.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2 (3-pyridyl) | ~8.6 | ~149 |
| C4 (3-pyridyl) | ~7.8 | ~135 |
| C5 (3-pyridyl) | ~7.3 | ~123 |
| C6 (3-pyridyl) | ~8.5 | ~149 |
| C2', C6' (4-pyridyl) | ~8.6 | ~150 |
| C3', C5' (4-pyridyl) | ~7.4 | ~122 |
| Methine (-CH(OH)-) | ~5.8 | ~72 |
| Hydroxyl (-OH) | Variable | N/A |
Solid-State NMR for Conformational Insights
Solid-State NMR (ssNMR) is a powerful technique for studying molecules directly in the solid phase. It is particularly valuable when single crystals suitable for X-ray diffraction cannot be grown. For this compound, ssNMR could provide critical information on:
Conformational Polymorphism: If the compound crystallizes in multiple forms (polymorphs), these forms will often give distinct ssNMR spectra due to differences in molecular conformation and crystal packing. ssNMR can identify and characterize these different solid forms.
Molecular Dynamics: The technique can probe dynamic processes in the solid state, such as the rotation of the pyridine rings.
Intermolecular Interactions: ssNMR can provide information about intermolecular interactions, such as hydrogen bonding, by observing changes in chemical shifts and through specialized experiments that measure internuclear distances. acs.org
Although no specific solid-state NMR studies on this compound have been reported, its application to related pyridine-containing systems demonstrates its utility in characterizing surface interactions and the structure of materials where single crystals are not available. acs.orgnih.govresearchgate.net
Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assembly Analysis
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that distinguishes molecules based on their diffusion coefficients, which are related to their size and shape. This method is particularly useful for analyzing mixtures and studying the formation of supramolecular assemblies in solution without the need for physical separation. researchgate.net
In the context of this compound and its derivatives, DOSY can be employed to probe non-covalent interactions, such as hydrogen bonding and π-π stacking, which lead to the formation of larger aggregates. By measuring the diffusion coefficients of the individual species, one can determine the extent of self-association or the formation of host-guest complexes. For instance, a decrease in the diffusion coefficient of a pyridinylmethanol derivative upon the addition of another component would indicate the formation of a larger supramolecular entity.
The analysis of polymers and their degradation can also be effectively monitored using DOSY. researchgate.netnih.govrsc.orgrsc.org For example, the technique has been used to track the molecular weight changes in polymers during photochemical degradation by observing the corresponding changes in diffusion coefficients. nih.gov This approach could be applied to study the stability and degradation of polymeric materials incorporating this compound units.
| Application | Information Gained | Example System |
|---|---|---|
| Analysis of Intact Mixtures | Separation of signals from different components based on diffusion coefficients. researchgate.net | Mixtures of small molecules, oligomers. researchgate.netrsc.org |
| Study of Supramolecular Assemblies | Determination of association constants and stoichiometry of complexes. | Host-guest systems, self-assembling capsules. |
| Polymer Analysis | Determination of molecular weight distributions and monitoring of polymerization reactions or degradation. researchgate.netnih.govrsc.orgrsc.org | Polystyrene, polymethylmethacrylate. researchgate.netrsc.org |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared and Raman techniques, provides detailed information about the bonding and structure of molecules by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. pressbooks.pubvscht.czmasterorganicchemistry.commdpi.comlibretexts.orglibretexts.org
For this compound, the FT-IR spectrum would exhibit characteristic bands for the O-H, C-O, C-H, and C=N/C=C bonds. The O-H stretching vibration of the methanol group is typically observed as a broad band in the region of 3400-3200 cm⁻¹, with its broadness indicating hydrogen bonding. pressbooks.pubvscht.czlibretexts.org The C-O stretching vibration would appear in the 1260-1050 cm⁻¹ range. vscht.czlibretexts.org The aromatic C-H stretching vibrations of the pyridine rings are expected above 3000 cm⁻¹, while the aliphatic C-H stretch of the methanol carbon is found just below 3000 cm⁻¹. pressbooks.publibretexts.org The pyridine ring stretching vibrations (C=C and C=N) typically appear in the 1600-1400 cm⁻¹ region. researchgate.net
In derivatives of this compound, shifts in these characteristic peaks can provide evidence for chemical modifications. For example, in newly synthesized 6-arylated-pyridin-3-yl)methanol derivatives, FT-IR spectroscopy, in conjunction with other techniques, was used to confirm their structures. researchgate.net Similarly, for N-Mannich bases of 4,6-dimethylpyridine derivatives, the appearance of a carbonyl (C=O) peak around 1672–1645 cm⁻¹ and an N-H band in the 3299–3175 cm⁻¹ range confirmed the formation of the amide structure. mdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3400 - 3200 (broad) | pressbooks.pubvscht.czlibretexts.org |
| C-O (Alcohol) | Stretching | 1260 - 1050 | vscht.czlibretexts.org |
| C-H (Aromatic) | Stretching | > 3000 | pressbooks.publibretexts.org |
| C-H (Aliphatic) | Stretching | < 3000 | pressbooks.publibretexts.org |
| C=C, C=N (Pyridine Ring) | Stretching | 1600 - 1400 | researchgate.net |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. A key advantage of Raman spectroscopy is its application in Surface-Enhanced Raman Scattering (SERS), a technique that provides enormous signal enhancement for molecules adsorbed on or near nanostructured metal surfaces (typically silver or gold). researchgate.netmdpi.com This enhancement allows for the detection of analytes at very low concentrations and provides insights into their orientation and interaction with the surface. researchgate.net
For this compound, the pyridine rings are expected to interact strongly with metal surfaces. SERS studies can elucidate the nature of this interaction. The orientation of pyridine on a silver electrode has been shown to be potential-dependent, with the molecule adsorbing via the nitrogen atom at positive potentials and potentially reorienting at negative potentials. nih.gov The SERS spectra of dipyridinic derivatives on gold nanoparticles have been used to study their adsorption and orientation, which in turn influences the aggregation mechanism of the nanoparticles. researchgate.net The relative intensities of the Raman bands, particularly the ring breathing modes and C-H vibrations, can indicate whether the pyridine rings are oriented perpendicular or parallel to the metal surface. researchgate.netnih.gov For instance, enhancement of the out-of-plane bending modes can suggest a more parallel orientation, while enhancement of the ring breathing mode might indicate a perpendicular orientation through the nitrogen lone pair. nih.gov
| Technique | Information Obtained | Key Observations | Reference |
|---|---|---|---|
| Raman Spectroscopy | Vibrational modes, complementary to IR. researchgate.netresearchgate.netnih.gov | Sensitive to symmetric and non-polar bonds. researchgate.netresearchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |
| SERS | Enhanced vibrational spectra of adsorbed molecules, information on orientation and binding. researchgate.netnih.govnih.gov | Selective enhancement of certain modes depending on orientation relative to the metal surface. researchgate.netnih.gov | researchgate.netnih.govnih.gov |
Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy
UV-Vis and photoluminescence spectroscopy probe the electronic transitions within a molecule, providing information about its electronic structure and excited-state properties.
UV-Vis absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. libretexts.orgncsu.edu The absorption spectrum of a molecule is characterized by the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε).
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions associated with the pyridine rings. researchgate.netresearchgate.netresearchgate.net The π→π* transitions, which are typically more intense, involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.orgncsu.edu The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital. libretexts.orgncsu.edu The absorption spectrum of pyridine itself shows a strong π→π* transition around 250-262 nm and a weaker n→π* transition at longer wavelengths. researchgate.net The specific λ_max values for this compound would be influenced by the substitution pattern and the solvent environment. researchgate.netresearchgate.net Studies on related pyridine derivatives have shown that the electronic absorption bands are generally attributed to π → π* and n → π* transitions within the pyridine moiety. researchgate.net
Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. libretexts.orgncsu.edu The fluorescence spectrum is typically mirror-imaged to the absorption spectrum and occurs at longer wavelengths (lower energy).
The fluorescence properties of this compound and its derivatives can vary significantly between the solution and solid states. In solution, the fluorescence quantum yield and emission wavelength can be influenced by the solvent polarity and the potential for hydrogen bonding. For many organic fluorophores, fluorescence is often quenched in the solid state due to aggregation-caused quenching (ACQ), which arises from intermolecular interactions like π-π stacking that create non-radiative decay pathways. nih.govrsc.org
However, some molecules exhibit enhanced solid-state fluorescence. For instance, the introduction of bulky groups can inhibit close packing and reduce ACQ, leading to strong emission in the solid state. nih.gov In a study on enaminone-based charge-transfer cocrystals, significant red-shifts in emission were observed in the solid state compared to the precursor molecules, indicating the formation of new emissive species. acs.org The solid-state fluorescence of this compound would depend on its crystal packing and the nature of intermolecular interactions. rsc.orgacs.orgrsc.org
| Property | Description | Influencing Factors | Reference |
|---|---|---|---|
| Electronic Absorption | Involves π→π* and n→π* transitions in the pyridine rings. researchgate.netresearchgate.netresearchgate.net | Solvent polarity, substitution pattern. researchgate.netresearchgate.net | researchgate.netresearchgate.netresearchgate.net |
| Fluorescence Emission | Emission from the lowest excited singlet state. libretexts.orgncsu.edu | Solvent, aggregation, crystal packing. nih.govrsc.orgrsc.orgresearchgate.net | nih.govrsc.orgrsc.orgresearchgate.net |
Elucidation of this compound Remains a Scientific Frontier
Despite extensive searches of scientific literature and chemical databases, detailed experimental data on the high-resolution mass spectrometry (HRMS) and fragmentation pathway analysis of the specific chemical compound this compound is not publicly available.
While the molecular formula (C₁₁H₁₀N₂O) and molecular weight (approximately 186.21 g/mol ) are readily identifiable from chemical supplier databases, in-depth spectroscopic analysis, crucial for understanding its chemical behavior and for positive identification in complex mixtures, has not been published in accessible scientific journals or repositories.
This absence of data precludes a detailed discussion of its fragmentation patterns under techniques such as Electrospray Ionization (ESI) mass spectrometry. Consequently, the generation of data tables listing exact mass measurements of parent ions and their fragments, as well as a proposed fragmentation pathway, cannot be provided at this time.
Scientific investigation into related compounds, such as various substituted pyridinylmethanols and other dipyridyl isomers, offers some predictive insight. Generally, in the mass spectrometric analysis of such compounds, fragmentation is expected to occur at the weaker bonds, such as the bond connecting the two pyridine rings to the methanolic carbon. The loss of the hydroxyl group (-OH) as a water molecule is also a common fragmentation pathway for alcohols. The stability of the resulting pyridinium (B92312) ions would significantly influence the observed fragmentation pattern.
However, without experimental data for this compound itself, any discussion of its specific fragmentation would be purely speculative. The precise m/z values of fragment ions and their relative abundances, which are essential for a robust structural elucidation, remain undetermined.
The lack of this fundamental analytical data highlights a gap in the scientific knowledge surrounding this particular compound and underscores the need for further research to fully characterize its chemical properties. Such studies would be invaluable for researchers working in fields where this compound may be synthesized or encountered, including medicinal chemistry and materials science.
Applications in Supramolecular Chemistry and Materials Science
Pyridin-3-yl(pyridin-4-yl)methanol as a Building Block in Self-Assembly
Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered structures through specific, non-covalent interactions. This compound is an exemplary candidate for such processes, offering multiple interaction points that can be exploited to guide the formation of intricate supramolecular assemblies.
The assembly of this compound is primarily governed by two key interactions: hydrogen bonding and coordination bonds.
Hydrogen Bonding: The molecule possesses a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor, and two pyridine (B92270) nitrogen atoms, which are effective hydrogen bond acceptors researchgate.net. These functionalities enable the formation of robust and directional hydrogen bonds. For instance, the hydroxyl group can form O-H···N bonds with the pyridine rings of adjacent molecules, leading to the formation of chains, sheets, or more complex networks chemguide.co.uklibretexts.org. The presence of both donor and acceptor sites within a single molecule allows for the creation of self-complementary motifs, which are fundamental to many self-assembly processes nih.gov. The interplay between the alcohol's hydroxyl group and the pyridine nitrogen is a well-established motif in supramolecular chemistry, capable of directing the formation of specific crystalline structures goettingen-research-online.deacs.org.
Coordination Bonds: The nitrogen atoms of the two pyridine rings are excellent Lewis basic sites, readily coordinating to a wide variety of metal ions . The angular relationship between the 3- and 4-positions on the parent methanol (B129727) bridge dictates the geometry of the resulting metal complexes. This "bent" or angular nature prevents simple linear polymer formation and instead promotes the assembly of discrete polynuclear metallosupramolecular architectures, such as metallacycles and metallacages, or extended coordination polymers with complex topologies acs.orgacs.org. The combination of hydrogen bonding and coordination can lead to multi-level control over the assembly process, where metal-ligand interactions form a primary structure which is then organized into a higher-order superstructure by weaker hydrogen bonds rsc.org.
Hierarchical self-organization refers to the step-wise assembly of components into progressively larger and more complex structures. Molecules like this compound can participate in such processes due to their distinct and directionally specific interaction sites.
The process can be envisioned as follows:
Primary Structure Formation: Individual molecules or small clusters form through the strongest and most directional interactions, such as metal-coordination bonds linking several ligand molecules together.
Secondary Assembly: These primary structures, now acting as larger "super-molecules" or building blocks, can organize further through weaker interactions like hydrogen bonding (via the -OH groups), π-π stacking between the pyridine rings, or van der Waals forces sigmaaldrich.com.
This hierarchical approach allows for the creation of materials with a high degree of structural order over multiple length scales, a key feature in the development of advanced functional materials. The final architecture is dependent on the molecular geometry of the building blocks and the balance of the various intermolecular forces at play sigmaaldrich.com.
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound is a suitable organic linker for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs), which are crystalline materials built from metal nodes connected by organic ligands. The properties of these materials are highly dependent on the geometry of the linker and the coordination environment of the metal ion.
The design of MOFs using pyridyl linkers like this compound follows several key principles:
Node and Linker Approach: The foundation of MOF design is the combination of metal-containing nodes (secondary building units, or SBUs) with organic linkers. The geometry of both the metal SBU and the organic linker dictates the topology of the final framework acs.org. This compound acts as an angular ditopic linker, connecting two metal nodes.
Control of Connectivity: The angular nature of the ligand is a crucial design element. Unlike linear dipyridyl linkers that tend to form simple 1D chains or 2D square grids, angular linkers can produce more complex, three-dimensional networks with varied pore sizes and shapes acs.orgrsc.org.
Functional Group Integration: The hydroxyl group on the linker can serve several purposes. It can remain as a dangling functional group within the pores of the MOF, imparting specific chemical properties such as hydrophilicity or providing a site for post-synthetic modification. Alternatively, the -OH group itself could participate in the framework construction by coordinating to a metal center or by forming structure-directing hydrogen bonds with other components acs.org.
The table below summarizes the key molecular features of this compound and their role in MOF design.
| Molecular Feature | Role in MOF Design | Potential Outcome |
| Two Pyridine Nitrogens | Coordination sites for metal ions | Formation of the primary framework structure |
| Angular Geometry | Dictates the angle between metal nodes | Leads to complex 3D topologies, prevents simple linear structures |
| Hydroxyl (-OH) Group | H-bond donor/acceptor; potential coordination site | Functionalizes the MOF pores; can influence framework stability and topology |
| Aromatic Rings | Can participate in π-π stacking | Contributes to the overall stability and packing of the framework |
This table is generated based on established principles of MOF design and the known chemistry of pyridyl and alcohol functional groups.
The topology of a MOF describes the underlying connectivity of its nodes and linkers, which can be simplified into a net. The angular nature of this compound, combined with different metal ion coordination geometries (e.g., tetrahedral, square planar, octahedral), can give rise to a variety of network topologies and structural dimensionalities (1D, 2D, or 3D).
Dimensionality: The reaction of this ligand with metal ions can result in:
1D Chains: Zig-zag or helical chains can form if the metal ions only connect to two ligands in a repeating fashion acs.org.
2D Layers: By connecting the 1D chains, 2D sheets with various topologies (e.g., sql, hcb) can be formed. The specific topology is often influenced by the coordination number of the metal and the presence of ancillary ligands or counter-ions acs.orgaip.org.
3D Frameworks: Interconnection of 2D layers or the use of metal nodes with higher connectivity can lead to the formation of 3D MOFs. Angular linkers are particularly adept at creating complex 3D topologies like dia (diamondoid) or pcu (primitive cubic) nets, often with interpenetration where multiple independent frameworks grow through one another rsc.orgrsc.org.
The final dimensionality is a result of a complex interplay between the ligand's geometry, the metal's coordination preference, and the synthetic conditions acs.org.
The self-assembly process that leads to the formation of a specific MOF architecture is highly sensitive to the conditions of the synthesis. Even small variations can lead to different products (polymorphs) with distinct structures and properties.
Key synthetic parameters include:
Solvent System: The polarity, viscosity, and coordinating ability of the solvent can influence the solubility of the precursors and mediate the interactions between the metal and ligand, affecting crystal growth and sometimes becoming incorporated into the final structure acs.orgunimelb.edu.au.
Temperature: Temperature affects the kinetics and thermodynamics of the reaction. Solvothermal synthesis, where reactions are carried out in a sealed vessel at elevated temperatures, often yields highly crystalline products that may not be accessible at room temperature rsc.org.
pH and Additives: The pH of the reaction mixture can affect the protonation state of the ligand and the formation of metal-hydroxo clusters as SBUs. Additives or modulators, such as monocarboxylic acids, can compete for coordination sites, slowing down crystallization and leading to larger, more well-defined crystals lupinepublishers.com.
Counter-ions and Ancillary Ligands: The anions from the metal salt (e.g., NO₃⁻, SO₄²⁻, Cl⁻) can play a crucial role. They can either be innocent spectator ions or become incorporated into the framework, directly binding to the metal centers and influencing the final topology and dimensionality acs.orgacs.orgrsc.org. Similarly, the addition of other secondary ligands can fundamentally alter the resulting structure nih.gov.
The table below illustrates how different synthetic conditions can impact the final MOF structure when using a linker like this compound.
| Synthetic Condition | Potential Influence on MOF Architecture |
| Solvent | Can alter framework dimensionality and lead to solvated vs. unsolvated phases. |
| Temperature | Higher temperatures can favor thermodynamically stable, denser phases. |
| Metal Salt Anion | Anions can coordinate to metal centers, changing the SBU geometry and overall topology. |
| Ligand-to-Metal Ratio | Can influence the connectivity of the metal node and the degree of framework catenation. |
| pH / Modulators | Affects SBU formation and crystal growth rate, influencing defect concentration and crystal size. |
This table is based on general observations in MOF and coordination polymer synthesis. rsc.orgunimelb.edu.aulupinepublishers.comnih.gov
Design of Functional Materials
The strategic incorporation of this compound into larger systems enables the development of functional materials. Its ability to act as a bidentate or bridging ligand facilitates the construction of metal-organic complexes, coordination polymers, and frameworks with tailored electronic, optical, and chemical properties.
Complexes incorporating dipyridyl-type ligands are a cornerstone of luminescent materials research. While specific studies on this compound are not extensively detailed in the literature, the principles can be understood from closely related structures, such as ether derivatives of di(pyridin-2-yl)methanol (B1605064). When these ligands coordinate with heavy metal ions like iridium(III), they can form highly luminescent complexes.
The luminescence arises from charge-transfer transitions, typically metal-to-ligand charge transfer (MLCT), which are influenced by the electronic properties of both the metal and the ligand. The pyridine moieties play a crucial role in accepting the charge, and modifications to the ligand structure can tune the emission color, quantum yield, and lifetime of the complex. For instance, extending the π-conjugation of the ligand system is a common strategy to red-shift the emission and enhance photophysical properties. Cationic heteroleptic iridium complexes containing ether derivatives of di(pyridin-2-yl)methanol have been shown to be efficient blue-light emitters with high quantum yields and microsecond-range lifetimes. nih.gov These findings suggest that complexes of this compound would also be promising candidates for developing new phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, μs) |
| [Ir(ppy)₂(A4)]⁺ | 260, 305, 390 | 474, 502 | 0.58 | 2.1 |
| [Ir(ppy)₂(B1)]⁺ | 262, 303, 386 | 471, 498 | 0.61 | 1.8 |
Table 1: Photophysical properties of luminescent iridium(III) complexes with ligands analogous to this compound, measured in acetonitrile (B52724) solution. Data sourced from a study on ether derivatives of di(pyridin-2-yl)methanol. nih.gov
Responsive materials, which change their optical properties in response to external stimuli, are of great interest for sensing and switching applications. This compound is an excellent candidate for creating such materials, particularly those sensitive to solvents (solvatochromic) or vapors (vapochromic). This potential stems from its hydrogen-bonding hydroxyl group and the polar pyridine rings.
When incorporated into metal complexes, especially those of platinum(II), the resulting materials can exhibit significant color and luminescence changes upon exposure to volatile organic compounds (VOCs). nih.govacs.orgresearchgate.net This phenomenon, known as vapochromism, often arises from the analyte vapor altering the intermolecular interactions within the crystal lattice of the material. nih.govresearchgate.net For example, the inclusion of solvent molecules like methanol or acetonitrile can disrupt or modify the Pt-Pt metallophilic interactions and π-π stacking between the ligands, which in turn changes the energy of the metal-metal-to-ligand charge transfer (MMLCT) excited state and thus the emission color. nih.govresearchgate.net A platinum(II) terpyridine complex was observed to change color from red to orange upon exposure to methanol vapor, a shift attributed to the disruption of d⁸-d⁸ metallophilic interactions as the Pt-Pt distance increased. nih.gov The hydroxyl group on this compound could provide a specific binding site for polar solvent vapors, potentially enhancing the selectivity and sensitivity of the vapochromic response.
Similarly, the polarity of the pyridine rings and the potential for intramolecular charge-transfer (ICT) character in its complexes make it suitable for solvatochromic materials, where the emission wavelength shifts depending on the polarity of the surrounding solvent. rsc.org
| Complex | Form | Color | Emission λmax (nm) | Stimulus |
| Pt(Nttpy)Cl₂ | Original | Red | ~600 | Methanol Vapor |
| Exposed | Orange | ~575 | ||
| [Pt(TPPPB)Cl]Cl | Original | Red | 654 | Methylene (B1212753) Chloride Vapor |
| Exposed | Green | 514 | ||
| Pt(tpy)Cl | Original (Yellow Form) | Yellow | ~510 | Acetonitrile Vapor |
| Exposed (Red Form) | Red | ~600 |
Table 2: Examples of vapochromic behavior in platinum(II) complexes containing pyridine-like ligands, demonstrating significant shifts in emission color upon exposure to volatile organic compounds (VOCs). nih.govacs.orgresearchgate.net
Materials with non-linear optical (NLO) properties are critical for technologies like optical signal processing, data storage, and laser frequency conversion. researchgate.net Organic molecules featuring π-conjugated systems and donor-acceptor groups are prime candidates for exhibiting NLO behavior. researchgate.net Pyridine derivatives have been extensively studied in this context, as the pyridine ring can act as an effective π-acceptor group. nih.gov
The structure of this compound, with its two π-deficient pyridine rings, provides a framework that can be functionalized to create potent NLO chromophores. When coordinated to a metal center, the resulting complex can exhibit significant second-order NLO responses (measured as the molecular hyperpolarizability, β). The NLO properties are strongly dependent on the geometry of the complex, the nature of the metal ion, and the electronic characteristics of the ligands. nih.gov Studies on bipyridyl metal complexes have shown that the molecular hyperpolarizability (β₀) can be substantially enhanced by increasing the length of the π-conjugated system within the ligand or by tuning the metal-to-ligand charge-transfer (MLCT) contributions. nih.gov For example, octupolar zinc(II) complexes with functionalized 2,2'-bipyridine (B1663995) ligands have demonstrated some of the highest quadratic hyperpolarizabilities reported for this class of materials. nih.gov This indicates that complexes of this compound hold significant promise for the development of new, tunable NLO materials.
| Metal Ion (Symmetry) | Ligand Type | β₀ (10⁻³⁰ esu) |
| Cu(I) (D₂d) | Functionalized bipyridyl | 70 |
| Ag(I) (D₂d) | Functionalized bipyridyl | 157 |
| Fe(II) (D₃) | Functionalized bipyridyl | 200 |
| Ru(II) (D₃) | Functionalized bipyridyl | 215 |
| Zn(II) (D₃) | Functionalized bipyridyl | 310 |
| Zn(II) (D₃) | Oligophenylenevinylene-functionalized bipyridine | 657 |
Table 3: Static quadratic hyperpolarizability (β₀) values for various octupolar metal complexes with functionalized bipyridyl ligands, illustrating the influence of the metal center and ligand structure on NLO properties. nih.gov
Applications in Porous Materials and Adsorption
The modification of porous materials, such as zeolites, with organic molecules is a key strategy for controlling their catalytic activity and adsorption selectivity. Pyridine and its derivatives are often used for this purpose due to the ability of the nitrogen lone pair to interact with acid sites on the material's surface.
A notable application is the use of pyridine to passivate specific active sites in H-Mordenite (H-MOR) zeolite, a material used in the carbonylation of dimethyl ether to produce methyl acetate (B1210297). The acidic sites within the large 12-membered ring (12-MR) pores of H-MOR are prone to rapid deactivation from coke formation. Pre-adsorption of pyridine selectively blocks these more accessible acidic sites in the 12-MR pores, while the acidic sites in the smaller, more shape-selective 8-membered ring (8-MR) pores remain active. This targeted passivation enhances the stability and lifetime of the catalyst.
The introduction of pyridine into the zeolite pores significantly alters the adsorption capacity for various reactants and products. This compound, with its two pyridine rings and a hydroxyl group, could offer more complex and potentially stronger interactions within the pores, providing a means to finely tune the surface chemistry and adsorption properties of porous materials for specific catalytic or separation applications.
| Gas Molecule | Adsorption on H-AlMOR (mol/mol) | Adsorption on Pyridine-Modified H-AlMOR (mol/mol) | % Decrease |
| Carbon Monoxide (CO) | 0.92 | 0.71 | 22.83% |
| Dimethyl Ether (DME) | 11.46 | 4.80 | 58.12% |
| Methyl Acetate (MA) | 7.13 | 3.68 | 48.39% |
| Water (H₂O) | 0.57 | 0.28 | 50.88% |
Table 4: Effect of pyridine pre-adsorption on the gas adsorption capacity of H-AlMOR zeolite at 433 K and 0.2 MPa, demonstrating the ability of pyridine to modify the material's surface properties. Data sourced from a computational study. researchgate.net
Future Research Directions and Perspectives on Pyridin 3 Yl Pyridin 4 Yl Methanol
Exploration of Novel Synthetic Strategies for Advanced Derivatives
Future synthetic research on Pyridin-3-yl(pyridin-4-yl)methanol will likely concentrate on developing more sophisticated, efficient, and sustainable methods for producing a diverse library of derivatives. The focus will be on achieving high levels of control over the molecule's functionalization.
Chemo- and Regioselective Functionalization Techniques
The presence of two different pyridine (B92270) rings, a hydroxyl group, and multiple C-H bonds offers a rich landscape for selective chemical modifications. A key future challenge is to control reactions to target a specific site on the molecule.
C-H Bond Activation: Direct C-H functionalization is a powerful tool for atom-economical synthesis. Future studies could explore transition-metal-catalyzed methods (e.g., using palladium, rhodium, or iridium) to selectively introduce functional groups at specific positions on either the pyridin-3-yl or pyridin-4-yl ring. The directing ability of the hydroxyl group and the pyridine nitrogen atoms will be crucial in controlling the regioselectivity of these transformations. Research into catalytic systems that can differentiate between the electronically distinct C-H bonds of the two rings is a particularly promising avenue.
Hydroxyl Group Modification: The methanol (B129727) bridge is a prime site for derivatization. Beyond simple esterification or etherification, future work could involve using the hydroxyl group to anchor the molecule to solid supports for catalytic or separation applications. Furthermore, converting the alcohol to a good leaving group could facilitate nucleophilic substitution reactions, opening pathways to a wide range of derivatives with novel properties.
Selective N-Functionalization: The nitrogen atoms of the two pyridine rings exhibit different basicities and nucleophilicities. This difference could be exploited for selective N-alkylation, N-oxidation, or coordination with Lewis acids, leading to derivatives with tuned electronic properties or providing handles for further reactions.
| Technique | Potential Target Site | Desired Outcome |
| Palladium-Catalyzed C-H Arylation | C-2 or C-6 of the pyridin-4-yl ring | Introduction of aryl groups to modify steric and electronic properties for ligand design. |
| Directed ortho-Metalation (DoM) | C-2 of the pyridin-3-yl ring (directed by OH) | Site-specific introduction of electrophiles to build molecular complexity. |
| Mitsunobu Reaction | Hydroxyl group | Inversion of stereochemistry (if chiral) or introduction of various nucleophiles. |
| Selective N-Oxidation | Pyridin-3-yl nitrogen (more electron-rich) | Modulation of ligand properties and creation of precursors for further functionalization. |
Sustainable and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of environmentally benign processes. Future syntheses of this compound derivatives will increasingly incorporate green chemistry principles.
Solvent Selection: Research will focus on replacing traditional volatile organic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (2-Me-THF), ethyl acetate (B1210297), or even water. bachem.com The development of solvent-free reaction conditions or the use of deep eutectic solvents are also promising areas of exploration. nih.gov
Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is central to green chemistry. This includes employing biocatalysis, where enzymes could be used for selective transformations (e.g., asymmetric reduction of the corresponding ketone to produce enantiopure alcohol). Transition-metal catalysts that operate under mild conditions with low catalyst loading and high turnover numbers will be highly sought after.
Atom Economy: Synthetic routes will be designed to maximize the incorporation of all starting materials into the final product. Multicomponent reactions, where three or more reactants combine in a single step to form the desired product, represent a powerful strategy for improving atom economy and process efficiency in the synthesis of complex pyridine derivatives. nih.gov
Design and Development of Next-Generation Coordination Complexes
The bidentate, bridging capability of this compound makes it an excellent candidate as a ligand in coordination chemistry. Its structure is particularly well-suited for constructing complex, multidimensional materials with tailored properties.
Multi-Metallic Systems and Heterometallic Frameworks
The distinct coordination vectors of the 3-pyridyl and 4-pyridyl nitrogen atoms allow the ligand to act as a bridge between different metal centers. This is ideal for the rational design of multi-metallic systems and Metal-Organic Frameworks (MOFs).
Homometallic Systems: By using a single type of metal ion, it is possible to construct coordination polymers with predictable topologies. Future work could explore how the flexibility of the methanol linker influences the final structure and properties (e.g., porosity, stability) of these materials.
Heterometallic Frameworks: A more advanced approach involves using two or more different metal ions. For example, one metal could coordinate preferentially to the pyridin-3-yl nitrogen while a second metal coordinates to the pyridin-4-yl nitrogen, leading to ordered heterometallic arrays. nih.gov These materials could exhibit synergistic properties, where the two different metals contribute unique functionalities (e.g., one for structural integrity, the other for catalytic activity or luminescence). nih.gov
Complexes with Redox-Active or Photoactive Metal Centers
Combining this compound with metal centers that have interesting electronic or photophysical properties is a key direction for creating functional molecular materials. The ligand itself can play a role in tuning these properties.
Redox-Active Complexes: Incorporating redox-active metals like iron, cobalt, nickel, or copper can lead to materials with interesting magnetic or electrochemical properties. frontiersin.orgnih.gov The ligand can influence the redox potential of the metal center and mediate electronic communication between metal ions in multi-metallic systems. frontiersin.orgnih.gov Such complexes could find applications in chemical sensing, electrocatalysis, or as models for biological systems.
Photoactive Complexes: The use of photoactive metal centers, such as ruthenium(II) or iridium(III), could yield luminescent materials for applications in sensing, bio-imaging, or as components in light-emitting devices. The rigid yet flexible nature of the dipyridylmethanol ligand could be used to control the photophysical properties of the resulting complexes, such as emission wavelength and quantum yield. Furthermore, such complexes could be designed as photocatalysts for solar energy conversion.
| Metal Center | Ligand Role | Potential Application |
| Ag(I), Zn(II), Cd(II) | Structural Bridging Ligand | Design of porous Metal-Organic Frameworks (MOFs) for gas storage or separation. |
| Cu(I)/Cu(II), Fe(II)/Fe(III) | Electron Transfer Mediator | Development of redox-switchable materials or electrocatalysts. frontiersin.org |
| Ru(II), Ir(III) | Chromophoric Scaffold | Creation of phosphorescent sensors or photocatalysts for organic synthesis. |
| Lanthanides (e.g., Eu, Tb) | Antenna Ligand | Fabrication of luminescent materials for lighting and bio-imaging. |
Expanded Catalytic Applications in Sustainable Chemistry
The development of new catalysts is crucial for a sustainable chemical industry. Coordination complexes derived from this compound are promising candidates for a range of catalytic applications due to the tunability of the ligand environment.
Future research will likely focus on leveraging the unique steric and electronic properties conferred by the this compound ligand to develop highly active and selective catalysts. The ligand's structure can be systematically modified to fine-tune the performance of the metallic active site for specific chemical transformations. For instance, complexes could be developed for the electrochemical reduction of carbon dioxide into valuable fuels like methanol, a process for which pyridinium-based catalysts have already shown promise. princeton.edu The bimetallic nature of the complexes that can be formed could also be exploited for cooperative catalysis, where two adjacent metal centers work in concert to facilitate challenging reactions, such as water splitting or nitrogen fixation. The anchoring of these catalytic complexes onto solid supports via the ligand's hydroxyl group could lead to robust, recyclable heterogeneous catalysts, further enhancing their sustainability profile.
Catalysis in Energy Conversion and Storage
Future research could profitably explore the application of this compound and its derivatives as catalysts in the critical area of energy conversion and storage. The pyridine components of the molecule are of particular interest here. Pyridine and its derivatives have been investigated for their role in catalyzing the electrochemical reduction of carbon dioxide (CO₂) to valuable fuels like methanol. acs.orgnih.gov Theoretical studies have suggested that pyridine can act as a key agent in this conversion process. acs.orgnih.gov
Consequently, a significant avenue for future research would be to investigate whether this compound, or metal complexes derived from it, could serve as effective catalysts for CO₂ reduction. The presence of two nitrogen atoms and a hydroxyl group offers multiple sites for coordination with metal centers, potentially creating catalytic sites with novel reactivity for converting CO₂ into methanol or other useful chemicals. Research in this area would involve designing and synthesizing organometallic complexes featuring this compound as a ligand and evaluating their catalytic performance in electrochemical or photochemical reactor systems.
Biomimetic Catalysis
The structure of this compound makes it an intriguing candidate for research in biomimetic catalysis, a field that designs catalysts inspired by natural enzymes. Enzymes often feature metal active sites held in specific orientations by amino acid residues, and the dipyridylmethanol scaffold could mimic this function. The two pyridine rings can act as ligands, binding to one or more metal centers, while the hydroxyl group could participate in substrate binding or proton transfer steps, analogous to functionalities in metalloenzymes.
Future studies could focus on developing complexes of this compound with transition metals like copper, iron, or manganese to model the active sites of oxidases or oxygenases. These synthetic mimics could then be tested for their ability to catalyze specific oxidation reactions, such as the oxidation of phenols or alcohols, providing insights into enzymatic mechanisms and potentially leading to new, efficient, and selective "green" catalysts for chemical synthesis. The potential for the nitrogen atoms to act as bridging ligands between two metal centers could also be explored to create bimetallic catalysts with cooperative reactivity.
Integration into Advanced Functional Materials and Devices
The integration of this compound into advanced materials is a promising, yet currently uninvestigated, field of research. Its rigid structure and the presence of hydrogen-bonding sites and coordinative nitrogen atoms suggest its utility as a building block for functional materials.
Sensing and Imaging Applications
A significant area for future investigation is the potential of this compound derivatives in chemical sensing and bioimaging. The pyridine moiety is a known component in fluorescent chemosensors. By modifying the core structure of this compound with fluorophores or other signaling units, it may be possible to create novel sensors for detecting specific metal ions or anions.
The two pyridine rings could act as a chelating unit, where binding to a target analyte would induce a conformational change, leading to a detectable change in fluorescence or color. Research would involve the synthesis of new derivatives and the systematic study of their photophysical responses to various analytes. Such sensors could find applications in environmental monitoring, industrial process control, and medical diagnostics.
Electronic and Optoelectronic Devices
The potential of this compound in electronic and optoelectronic devices is another untapped area of research. Pyridine-containing molecules are used in the construction of metal-organic frameworks (MOFs) and coordination polymers, materials with potential applications in gas storage, separation, and as components in electronic devices.
Future work could explore the use of this compound as an organic linker to construct novel MOFs. The specific geometry of the molecule, with its two pyridine nitrogens pointing in different directions, could lead to the formation of unique network structures with interesting electronic or photophysical properties. These materials could be investigated for applications in light-emitting diodes (LEDs), solar cells, or as components in molecular electronic devices.
Synergistic Advancements in Computational and Experimental Research
To guide and accelerate the discovery of new applications for this compound, a close collaboration between computational modeling and experimental validation will be essential.
Predictive Modeling for Structure-Property Relationships
Currently, there is a lack of computational studies focused specifically on this compound. Future research should employ computational methods, such as density functional theory (DFT), to predict the properties of this molecule and its derivatives.
Predictive modeling could be used to:
Elucidate electronic structure: Understand the distribution of electrons in the molecule to predict its reactivity and interaction with other species.
Model catalytic cycles: Simulate the mechanism of potential catalytic reactions, such as CO₂ reduction, to identify rate-limiting steps and guide the design of more efficient catalysts. acs.org
Predict coordination behavior: Determine the most stable geometries when the molecule binds to different metal ions, which is crucial for designing catalysts and functional materials.
Simulate spectroscopic properties: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized derivatives and materials.
By building accurate computational models, researchers can screen potential applications and prioritize synthetic efforts, saving time and resources. The insights gained from these predictive studies would provide a strong theoretical foundation for the experimental investigations outlined in the preceding sections, paving the way for the development of new technologies based on the unique properties of this compound.
High-Throughput Computational Screening for Material Discovery
High-throughput computational screening represents a paradigm shift in materials science, moving from traditional, intuition-driven discovery to a data-driven approach. This methodology leverages computational power to rapidly evaluate a vast number of potential material candidates for specific applications, significantly accelerating the pace of discovery. The core of this strategy involves creating large virtual libraries of compounds and then using a series of computational filters, often called a "computational funnel," to identify the most promising candidates for experimental synthesis and validation.
The process begins with the generation of a large virtual library of materials. In the context of this compound, this could involve creating a database of potential structures where this molecule acts as a ligand. For instance, a library could be constructed by combining this compound with various metal ions to predict the structures of novel metal-organic frameworks (MOFs) or coordination polymers. The versatility of the pyridine rings and the hydroxyl group allows for diverse coordination modes, making it a suitable candidate for forming complex structures.
Once the virtual library is established, a hierarchical screening process is initiated. The initial stages of this funnel employ low-cost computational methods, such as molecular mechanics or semi-empirical methods, to quickly assess basic properties like structural stability or geometric compatibility. As the number of candidates is narrowed down, more computationally intensive and accurate methods, such as Density Functional Theory (DFT), are employed to calculate key material properties with greater precision. This multi-step approach ensures that computational resources are used efficiently, focusing on the most promising candidates at each stage.
For this compound, a high-throughput computational screening workflow could be designed to explore its potential in various material applications. For example, in the search for new porous materials for gas storage or separation, the screening could focus on predicting properties such as pore size, surface area, and the binding energy of specific gas molecules within the framework. The ability of the pyridine nitrogen atoms to coordinate with different metal centers suggests its potential as a versatile building block for such materials.
A hypothetical screening for novel catalysts might involve calculating the electronic properties of the metal centers coordinated by this compound and the activation energies for specific chemical reactions. The hydroxyl group could also be a site for further functionalization, allowing for the creation of a diverse library of derivative ligands with tailored catalytic activities.
The data generated from these high-throughput calculations is vast and requires sophisticated data management and analysis techniques. Machine learning models can be trained on the calculated data to predict the properties of new, uncalculated materials, further accelerating the discovery process. By identifying structure-property relationships, these models can guide the design of new materials with optimized performance.
The following tables illustrate the type of data that could be generated in a high-throughput computational screening study focused on discovering new materials based on this compound.
Table 1: Hypothetical High-Throughput Screening Data for Metal-Organic Frameworks (MOFs) based on this compound for CO2 Adsorption
| Entry | Metal Node | Co-ligand | Predicted Surface Area (m²/g) | Predicted CO2 Adsorption Energy (kJ/mol) |
| MOF-1 | Zn(II) | None | 1250 | -25.3 |
| MOF-2 | Cu(II) | Benzene-1,4-dicarboxylate | 1870 | -30.1 |
| MOF-3 | Zr(IV) | Terephthalic acid | 2100 | -35.5 |
| MOF-4 | Co(II) | None | 980 | -22.8 |
| MOF-5 | Ni(II) | Biphenyl-4,4'-dicarboxylic acid | 2540 | -38.2 |
Table 2: Hypothetical High-Throughput Screening Data for this compound Derivatives as Catalysts for a Model Reaction
| Derivative | Metal Center | Functional Group on Methanol | Predicted Activation Energy (kcal/mol) | Predicted Turnover Frequency (s⁻¹) |
| D-1 | Ru(III) | -OH | 18.5 | 150 |
| D-2 | Rh(I) | -OCH3 | 22.1 | 50 |
| D-3 | Ir(III) | -OAc | 17.2 | 250 |
| D-4 | Pd(II) | -OH | 20.3 | 90 |
| D-5 | Pt(IV) | -OPh | 19.8 | 110 |
Q & A
Basic: What are the common synthetic routes for Pyridin-3-yl(pyridin-4-yl)methanol?
Methodological Answer:
this compound can be synthesized via reduction of a ketone precursor (e.g., pyridin-3-yl(pyridin-4-yl)ketone) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example:
- Step 1: Prepare the ketone intermediate by coupling pyridin-3-yl and pyridin-4-yl moieties via Friedel-Crafts acylation or cross-coupling reactions.
- Step 2: Reduce the ketone to the alcohol using NaBH₄ in methanol (0–25°C, 2–4 hours) or LiAlH₄ in tetrahydrofuran (reflux, 6–8 hours).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
Key Considerations:
- Monitor reaction progress via thin-layer chromatography (TLC).
- Use inert atmosphere (N₂/Ar) for LiAlH₄ due to moisture sensitivity.
- Characterize intermediates via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Advanced: How does the substitution pattern on the pyridine rings influence reactivity and biological activity?
Methodological Answer:
The position of nitrogen in pyridine rings (3-yl vs. 4-yl) significantly impacts electronic properties, hydrogen-bonding capacity, and steric effects, which modulate biological interactions.
| Substitution Pattern | Electronic Effects | Biological Implications | Example (IC₅₀ Comparison) |
|---|---|---|---|
| Pyridin-3-yl moiety | Electron-withdrawing meta-directing | Higher CYP1B1 inhibition (e.g., 3a: IC₅₀ = 0.12 µM) | 2-fold potency increase vs. 4-yl analogs |
| Pyridin-4-yl moiety | Electron-withdrawing para-directing | Enhanced solubility due to hydrogen bonding | Lower binding affinity in some enzyme assays |
Experimental Design:
- Perform comparative SAR studies using analogs with systematic substitution.
- Use X-ray crystallography or molecular docking to map binding interactions (e.g., with GHRELIN-O-acyl transferase ).
Basic: What spectroscopic and crystallographic methods are recommended for characterization?
Methodological Answer:
-
Spectroscopy:
- ¹H/¹³C NMR: Identify proton environments (e.g., -OH at δ 4.8–5.2 ppm, pyridine protons at δ 7.0–8.5 ppm).
- IR Spectroscopy: Confirm -OH stretch (~3200–3600 cm⁻¹) and aromatic C=C/C=N stretches (~1500–1600 cm⁻¹).
- HRMS: Verify molecular ion ([M+H]⁺) and fragmentation patterns.
-
Crystallography:
Data Contradiction Resolution:
- If crystallographic data conflicts with NMR (e.g., tautomerism), employ variable-temperature NMR or neutron diffraction .
Advanced: How can computational methods predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to model interactions with targets like GOAT (GHRELIN-O-acyl transferase).
- MD Simulations: Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes.
- QSAR Models: Train models with descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Case Study:
- Pyridin-4-yl analogs showed stronger π-π stacking with aromatic residues in GOAT’s active site vs. 3-yl derivatives .
Advanced: What strategies resolve contradictions in crystallographic data for this compound?
Methodological Answer:
- Twinning Analysis: Use SHELXT to detect twinning (e.g., pseudo-merohedral twinning) and refine with TWIN/BASF commands in SHELXL .
- High-Resolution Data: Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).
- Hydrogen Atom Refinement: For ambiguous -OH positions, use restraints (DFIX/ISOR) or neutron data .
Example Workflow:
Index crystal with CELL_NOW.
Solve structure with SHELXD (charge flipping).
Refine with SHELXL using HKL5 format .
Basic: What are the key purity assessment techniques for this compound?
Methodological Answer:
- HPLC: Use C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% area).
- Melting Point: Compare experimental (e.g., 145–147°C) with literature values.
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: How to design derivatives for enhanced metabolic stability?
Methodological Answer:
-
Structural Modifications:
- Introduce electron-withdrawing groups (e.g., -F) at para positions to reduce CYP450-mediated oxidation.
- Replace -OH with bioisosteres (e.g., -CF₂OH) to improve plasma stability.
-
In Vitro Assays:
- Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Use deuterated analogs (e.g., -OCD₃) to track metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
